molecular formula C9H8ClNO6 B068508 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid CAS No. 175135-56-5

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Cat. No.: B068508
CAS No.: 175135-56-5
M. Wt: 261.61 g/mol
InChI Key: DQYMZXRGXUJHLS-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a versatile and high-value benzoic acid derivative engineered for advanced chemical synthesis and drug discovery research. Its structure incorporates three distinct functional handles—a carboxylic acid, an aromatic chloro group, and a nitro moiety—all ortho-positioned on a benzene ring further decorated with methoxy substituents. This unique arrangement makes it an exceptional multifunctional building block for constructing complex molecular architectures, particularly in the development of pharmaceutical intermediates and agrochemicals. The electron-withdrawing nitro and chloro groups, in conjunction with the electron-donating methoxy groups, create a specific electronic environment that can be leveraged in metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions (SNAr), and as a precursor for reduced aniline derivatives. Researchers value this compound for its potential application in structure-activity relationship (SAR) studies, where it can serve as a core scaffold for generating libraries of novel bioactive compounds targeting a range of enzymes and receptors. It is strictly for research and development purposes by trained professionals.

Properties

IUPAC Name

3-chloro-2,6-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYMZXRGXUJHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379200
Record name 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid
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Molecular Weight

261.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-56-5
Record name 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid
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Record name 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid
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Record name 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid
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Foundational & Exploratory

3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and spectral characteristics of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. This document is intended to serve as a critical resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₈ClNO₆ and a molecular weight of 261.62 g/mol .[1] Its chemical structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, two methoxy groups, and a nitro group. The strategic placement of these functional groups imparts specific reactivity and physical characteristics to the molecule, making it a compound of interest in synthetic organic chemistry.

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below. These values are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₈ClNO₆[1]
Molecular Weight 261.62 g/mol [1]
CAS Number 175135-56-5[2]
Melting Point 129 °C[1]
Boiling Point (Predicted) 428.0 ± 45.0 °C[1]
Density (Predicted) 1.505 ± 0.06 g/cm³[1]
pKa (Predicted) 2.79 ± 0.29[1]

Synthesis and Purification

Logical Synthesis Pathway

A potential synthetic pathway for this compound is outlined below. This proposed scheme serves as a theoretical framework for its laboratory preparation.

Synthesis_Pathway 2,6-dimethoxybenzoic_acid 2,6-Dimethoxybenzoic Acid chlorination Chlorination 2,6-dimethoxybenzoic_acid->chlorination e.g., Cl2, Lewis Acid 3-chloro-2,6-dimethoxybenzoic_acid 3-Chloro-2,6-dimethoxybenzoic Acid chlorination->3-chloro-2,6-dimethoxybenzoic_acid nitration Nitration 3-chloro-2,6-dimethoxybenzoic_acid->nitration HNO3, H2SO4 target_molecule 3-Chloro-2,6-dimethoxy-5- nitrobenzoic Acid nitration->target_molecule Research_Workflow cluster_0 Compound Acquisition and Characterization cluster_1 Synthetic Modification cluster_2 Biological and Material Screening acquire Acquire Compound characterize Characterize (Spectroscopy, etc.) acquire->characterize derivatize Synthesize Derivatives characterize->derivatize purify Purify Derivatives derivatize->purify screen Screen for Activity (e.g., biological assays) purify->screen analyze Analyze Structure-Activity Relationship (SAR) screen->analyze analyze->derivatize Iterative Optimization

References

In-Depth Technical Guide: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (CAS: 175135-56-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The known quantitative data for 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is summarized in the table below. This information is primarily sourced from commercial suppliers of the chemical.

PropertyValueReference
CAS Number 175135-56-5[1]
Molecular Formula C₉H₈ClNO₆[2][3]
Molecular Weight 261.61 g/mol [3]
Melting Point 129 °C
Appearance Solid[4]
Purity Typically >95% or >98%[4]
InChI InChI=1S/C9H8ClNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)[2]
SMILES COC1=C(C(=C(C=C1--INVALID-LINK--[O-])Cl)OC)C(=O)O[2]

Spectroscopic Data

Detailed spectroscopic analyses such as ¹H NMR, ¹³C NMR, and full mass spectrometry data with interpretations are not available in the public domain. However, some sources indicate the availability of the following:

  • FTIR and Raman Spectra: The availability of Fourier-transform infrared and Raman spectra has been noted, though the actual spectra are not provided.[4]

  • Predicted Mass Spectrometry Data: Predicted m/z values for various adducts in mass spectrometry have been calculated and are listed in the table below.[2]

AdductPredicted m/z
[M+H]⁺262.01131
[M+Na]⁺283.99325
[M-H]⁻259.99675
[M+NH₄]⁺279.03785
[M+K]⁺299.96719
[M+H-H₂O]⁺244.00129

Synthesis

A specific and detailed experimental protocol for the synthesis of this compound is not described in the surveyed scientific literature or patents. The synthesis would likely involve the nitration of a substituted benzoic acid precursor.

A potential, though unverified, synthetic approach could be conceptualized as a multi-step process. The logical workflow for such a synthesis is depicted below.

G A Starting Material: Substituted Benzene Derivative B Introduction of Methoxy Groups A->B C Carboxylation B->C D Chlorination C->D E Nitration D->E F Final Product: This compound E->F

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Applications

There is no specific information available in the scientific literature regarding the biological activity or potential applications in drug development of this compound. While some related compounds, such as other substituted nitrobenzoic acids, have been investigated for various therapeutic purposes, these findings cannot be directly extrapolated to the title compound.[5] The presence of chloro, methoxy, and nitro functional groups suggests that this molecule could be explored in medicinal chemistry research.[6]

Due to the lack of biological data, no signaling pathways or experimental workflows related to the biological effects of this specific compound can be provided.

Safety Information

Safety Data Sheets (SDS) are available from various chemical suppliers. The compound is intended for laboratory chemical use and in the manufacture of other chemical compounds. Standard safety precautions for handling laboratory chemicals should be followed.

Conclusion

This compound is a chemical compound for which basic physical and chemical data are available. However, a significant gap exists in the publicly available scientific literature concerning its detailed synthesis, comprehensive spectroscopic characterization, and biological activity. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any investigation into its properties or potential applications would require de novo synthesis and thorough biological screening.

References

Synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research. This document details the probable synthetic pathway, a comprehensive experimental protocol derived from analogous reactions, and key quantitative data.

Introduction

This compound (CAS No: 175135-56-5) is a substituted aromatic carboxylic acid. Its multifaceted structure, featuring chloro, methoxy, and nitro functional groups, makes it a versatile building block in the synthesis of more complex molecules. The strategic placement of these groups allows for a variety of subsequent chemical transformations, rendering it a compound of interest for medicinal chemists and process development scientists. The most direct and logical synthetic route to this compound is the electrophilic nitration of its precursor, 3-Chloro-2,6-dimethoxybenzoic acid. The electron-donating methoxy groups activate the aromatic ring towards nitration, while the chloro and carboxylic acid groups are deactivating. The directing effects of these substituents favor the introduction of the nitro group at the C-5 position.

Synthetic Pathway

The synthesis of this compound is primarily achieved through the nitration of 3-Chloro-2,6-dimethoxybenzoic acid. This reaction typically employs a mixed acid solution of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective mononitration and to minimize the formation of byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number175135-56-5
Molecular FormulaC₉H₈ClNO₆
Molecular Weight261.62 g/mol [1]
Melting Point129-132 °C[1]
AppearanceOff-white to pale yellow solid

Table 2: Spectroscopic Data for Characterization (Predicted and Analogous Compounds)

TechniqueData
¹H NMR Expected signals for two methoxy groups (singlets), and one aromatic proton (singlet).
¹³C NMR Expected signals for the carboxylic acid carbon, aromatic carbons (including those attached to the chloro, methoxy, and nitro groups), and the methoxy carbons.
IR Spectroscopy Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (methoxy), C-Cl, and N-O (nitro) bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for the nitration of substituted benzoic acids.

Materials:

  • 3-Chloro-2,6-dimethoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (Saturated Solution)

  • Hydrochloric Acid (1 M)

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with a stir bar

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Chloro-2,6-dimethoxybenzoic acid.

  • Dissolution: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid to the flask while stirring until the starting material is completely dissolved. Maintain the temperature below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 v/v ratio. This should be done in an ice bath to dissipate the heat generated.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 3-Chloro-2,6-dimethoxybenzoic acid in sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Final Product 3-Chloro-2,6-dimethoxybenzoic Acid 3-Chloro-2,6-dimethoxybenzoic Acid Dissolution in H2SO4\n(0-5 °C) Dissolution in H2SO4 (0-5 °C) 3-Chloro-2,6-dimethoxybenzoic Acid->Dissolution in H2SO4\n(0-5 °C) Nitrating Mixture\n(HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitration\n(0-5 °C) Nitration (0-5 °C) Nitrating Mixture\n(HNO3 + H2SO4)->Nitration\n(0-5 °C) Dissolution in H2SO4\n(0-5 °C)->Nitration\n(0-5 °C) Reaction Quenching\n(Ice Water) Reaction Quenching (Ice Water) Nitration\n(0-5 °C)->Reaction Quenching\n(Ice Water) Filtration and Washing Filtration and Washing Reaction Quenching\n(Ice Water)->Filtration and Washing Recrystallization Recrystallization Filtration and Washing->Recrystallization Drying Drying Recrystallization->Drying This compound This compound Drying->this compound

Caption: Synthetic workflow for this compound.

Signaling_Pathway Start Start Precursor 3-Chloro-2,6-dimethoxybenzoic Acid Start->Precursor Nitration Electrophilic Aromatic Substitution (Nitration) Precursor->Nitration + NO2+ Intermediate Wheland Intermediate (Sigma Complex) Nitration->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation - H+ Product This compound Deprotonation->Product End End Product->End

Caption: Reaction mechanism pathway for the synthesis.

References

An In-depth Technical Guide to 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its molecular structure, physicochemical properties, a putative synthesis protocol, and potential biological significance based on related compounds.

Molecular Structure and Chemical Properties

This compound is a derivative of benzoic acid with chloro, methoxy, and nitro functional groups attached to the aromatic ring. These substitutions significantly influence the molecule's electronic properties and reactivity.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175135-56-5[1][2][3]
Molecular Formula C₉H₈ClNO₆[3][4]
Molecular Weight 261.62 g/mol [3][4]
Monoisotopic Mass 261.00403 Da[4]
Melting Point 129-132 °C[5]
Predicted XlogP 1.8[4]
Appearance Not specified, likely a solidN/A

Spectroscopic Data

While readily available spectra are limited, predicted and referenced spectroscopic data provide insight into the structural characterization of this molecule.

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 262.01131
[M+Na]⁺ 283.99325
[M-H]⁻ 259.99675
[M+NH₄]⁺ 279.03785
[M+K]⁺ 299.96719
Data predicted by computational models.[4]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Detailed ¹H NMR, ¹³C NMR, and IR spectra for the specific title compound are not publicly available in the search results. However, related structures such as 3-chlorobenzoic acid and other substituted nitrobenzoic acids have available spectral data which can serve as a reference for spectral interpretation.[6] The expected ¹H NMR spectrum would show signals corresponding to the aromatic proton and the two methoxy groups. The IR spectrum would be characterized by absorption bands for the carboxylic acid (C=O and O-H), nitro (N-O), and C-Cl groups.

Experimental Protocols

Putative Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the provided search results. However, a plausible synthetic route can be devised based on general procedures for the nitration of substituted benzoic acids. The synthesis would likely start from 2,6-dimethoxybenzoic acid, followed by chlorination and subsequent nitration, or nitration of a chlorinated precursor. A general procedure for the nitration of a substituted chlorobenzoic acid is outlined below, based on similar reactions found in patents.[7][8]

Workflow for the Synthesis of a Nitrobenzoic Acid Derivative:

G start Starting Material (e.g., 3-Chloro-2,6-dimethoxybenzoic acid) reaction Nitration Reaction: - Dissolve in concentrated H₂SO₄ - Add nitrating agent (e.g., HNO₃/H₂SO₄) - Control temperature (e.g., 0-10 °C) start->reaction quench Reaction Quenching: - Pour mixture onto ice reaction->quench filtration Filtration and Washing: - Collect crude product by filtration - Wash with cold water quench->filtration purification Purification: - Recrystallization from a suitable solvent (e.g., ethanol/water) filtration->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the nitration of a benzoic acid derivative.

Detailed Methodology (Hypothetical):

  • Dissolution: Dissolve the starting material, 3-chloro-2,6-dimethoxybenzoic acid, in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling bath.

  • Nitration: Cool the solution to 0-5 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a low temperature for several hours. Monitor the progress of the reaction by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques like NMR, IR, and mass spectrometry, and determine the melting point.

Biological Activity and Potential Applications

While there is no specific biological data for this compound in the search results, the broader class of substituted nitrobenzoic acids is known to exhibit a range of biological activities.[5][9][10]

Potential Biological Activities:

  • Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial properties. The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cells.[9][11]

  • Anti-inflammatory Effects: Some nitrobenzoic acid derivatives have been investigated for their anti-inflammatory potential.[9]

  • Anticancer Activity: Certain substituted nitrobenzoic acids have shown potential as anticancer agents.[9]

  • Antiparasitic Activity: Related compounds like 3-chloro-5-nitrobenzoic acid have been shown to have antiparasitic effects.

The biological activity of these compounds is often attributed to the presence of the electron-withdrawing nitro group, which is a key pharmacophore.[11]

Mechanism of Antimicrobial Action (Generalized):

G compound Nitroaromatic Compound (e.g., this compound) cell_entry Entry into Microbial Cell compound->cell_entry reduction Enzymatic Reduction of Nitro Group (Nitroreductases) cell_entry->reduction rns Formation of Reactive Nitrogen Species (RNS) reduction->rns damage Cellular Damage: - DNA damage - Protein dysfunction - Lipid peroxidation rns->damage death Microbial Cell Death damage->death

Caption: Putative mechanism of antimicrobial action for nitroaromatic compounds.

Conclusion

This compound is a multifaceted molecule with potential for further investigation in medicinal chemistry and material science. While specific biological and detailed spectroscopic data are not yet widely published, its structural relationship to other bioactive nitrobenzoic acids suggests it may possess interesting pharmacological properties. The synthetic route, although not explicitly detailed, can be inferred from established chemical principles. This guide provides a foundational understanding for researchers and developers interested in exploring the potential of this and related compounds. Further experimental validation is necessary to fully elucidate its properties and applications.

References

Technical Guide: Spectroscopic Analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring electron-withdrawing (nitro and chloro groups) and electron-donating (methoxy groups) substituents, suggests a complex electronic environment that can be elucidated using various spectroscopic techniques. This guide provides a summary of the expected spectral data and the experimental protocols for its acquisition.

Molecular Structure

  • IUPAC Name: this compound

  • CAS Number: 175135-56-5

  • Molecular Formula: C₉H₈ClNO₆

  • Molecular Weight: 261.62 g/mol

Hypothetical Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-11Singlet1H-COOH
~7.5-8.0Singlet1HAr-H
~3.9Singlet3H-OCH₃ (ortho to COOH)
~3.8Singlet3H-OCH₃ (ortho to Cl)

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~165-170-COOH
~155-160C-OCH₃
~150-155C-OCH₃
~140-145C-NO₂
~125-130C-Cl
~120-125C-H
~115-120C-COOH
~60-65-OCH₃
~55-60-OCH₃

Table 3: Hypothetical FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1690-1720StrongC=O stretch (Carboxylic acid)
1520-1560StrongN-O asymmetric stretch (Nitro)
1340-1380StrongN-O symmetric stretch (Nitro)
1250-1300StrongC-O stretch (Carboxylic acid)
1050-1150MediumC-O stretch (Methoxy)
700-800MediumC-Cl stretch

Table 4: Hypothetical Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
261/263100/33[M]⁺ (Molecular ion with Cl isotope pattern)
244/24640/13[M-OH]⁺
216/21830/10[M-COOH]⁺
185/18720/7[M-COOH-OCH₃]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H and ¹³C NMR):

    • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6-8 ppm. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, the spectral width is set to approximately 250 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal before running the sample.

    • Co-add a number of scans (e.g., 32-64) to improve the signal-to-noise ratio.

4.3 Mass Spectrometry (MS)

  • Sample Preparation (for Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

    • The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography, injected into the GC.

  • Data Acquisition:

    • The mass spectrum is recorded using an electron ionization source, typically at 70 eV.

    • The analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the compound (e.g., m/z 50-500).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Technical Guide: Solubility and Physicochemical Characterization of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom, two methoxy groups, and a nitro group on the benzoic acid backbone, suggests a complex interplay of functional groups that will govern its physicochemical properties, including solubility. Understanding the solubility of this compound in various solvents is a critical first step in many research and development endeavors, from designing reaction conditions for chemical synthesis to formulating it for biological assays and drug delivery systems. The presence of both polar (carboxyl, nitro) and non-polar (aromatic ring, methoxy groups) moieties indicates that its solubility will be highly dependent on the nature of the solvent.

While specific experimental data for this compound is scarce, the solubility of related compounds can offer valuable insights. For instance, nitrobenzoic acid isomers are generally soluble in polar organic solvents like alcohols and acetone, with lower solubility in non-polar solvents and water. The addition of methoxy and chloro groups to the benzene ring will further modulate these properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₈ClNO₆
Molecular Weight 261.62 g/mol
CAS Number 175135-56-5
Appearance Solid (predicted)
pKa Not available

Predicted and Analog Solubility Data

Direct quantitative solubility data for this compound in common laboratory solvents is not currently available in the public domain. However, by examining the solubility of structurally similar compounds, a qualitative prediction can be made.

Qualitative Solubility Profile Based on Analogs:

Based on the solubility of various nitrobenzoic and chlorobenzoic acids, the following qualitative solubility profile for this compound is anticipated:

SolventPredicted SolubilityRationale
Water LowThe presence of the large, relatively non-polar substituted benzene ring is expected to limit aqueous solubility, despite the presence of polar functional groups.
Methanol HighAs a polar protic solvent, methanol is expected to effectively solvate the carboxylic acid and nitro groups through hydrogen bonding.[1][2]
Ethanol HighSimilar to methanol, ethanol is a polar protic solvent that should readily dissolve the compound.[1][2]
Dimethyl Sulfoxide (DMSO) HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetone HighAs a polar aprotic solvent, acetone is expected to be a good solvent for this compound.[2]
Dichloromethane ModerateThis solvent of intermediate polarity may show some ability to dissolve the compound.[1]
Toluene LowAs a non-polar aromatic solvent, toluene is not expected to be a good solvent for this polar compound.[1]
Hexane Very LowA non-polar aliphatic solvent, hexane is unlikely to dissolve a significant amount of the compound.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, a systematic experimental approach is required. The following section details a robust and widely accepted protocol for determining the solubility of a crystalline organic solid in various solvents.

General Experimental Workflow

The determination of solubility typically follows a set of standardized steps to ensure accuracy and reproducibility. The workflow diagram below illustrates the key stages of this process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Obtain pure 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic acid prep_solvents Select and prepare high-purity solvents prep_compound->prep_solvents equilibration Equilibration of excess solid in solvent (Shake-Flask Method) prep_solvents->equilibration separation Separation of saturated solution from undissolved solid equilibration->separation quantification Quantification of dissolved solute separation->quantification data_analysis Data analysis and solubility calculation quantification->data_analysis

Caption: Experimental workflow for solubility determination.

Detailed Methodology: Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone) of analytical grade or higher

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24-48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is confirmed when the measured solubility no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

      • Once the solvent is completely removed, re-weigh the vial containing the solid residue.

      • The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty vial.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Flow for Solubility Classification

For a rapid qualitative assessment of solubility, a systematic approach can be employed.

G start Start with the unknown compound water Test solubility in Water start->water soluble_water Soluble in Water water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No naoh Test solubility in 5% NaOH soluble_naoh Soluble in 5% NaOH (Likely Acidic) naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH naoh->insoluble_naoh No nahco3 Test solubility in 5% NaHCO3 soluble_nahco3 Soluble in 5% NaHCO3 (Strong Acid) nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble in 5% NaHCO3 (Weak Acid) nahco3->insoluble_nahco3 No hcl Test solubility in 5% HCl soluble_hcl Soluble in 5% HCl (Likely Basic) hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl hcl->insoluble_hcl No conc_h2so4 Test solubility in conc. H2SO4 soluble_h2so4 Soluble in conc. H2SO4 (Neutral, contains O or N) conc_h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble in conc. H2SO4 (Inert) conc_h2so4->insoluble_h2so4 No insoluble_water->naoh soluble_naoh->nahco3 insoluble_naoh->hcl insoluble_hcl->conc_h2so4

Caption: Decision tree for qualitative solubility analysis.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Research into the biological effects of this compound is an area ripe for exploration. Given its structural similarity to other substituted benzoic acids, it could potentially exhibit a range of biological activities. For instance, a related compound, 3-Chloro-5-nitrobenzoic acid, has been reported to have antiparasitic properties. This suggests that this compound may also possess interesting pharmacological effects that warrant investigation.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound. While quantitative data for this specific compound is not yet available, the detailed experimental protocols outlined herein provide researchers with the necessary tools to generate this critical information. The qualitative predictions based on analog data offer a useful starting point for solvent selection. Further research is needed to elucidate the biological activity and potential signaling pathway interactions of this compound, which may open up new avenues for its application in drug discovery and development.

References

physical and chemical characteristics of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of this compound. It includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and conceptual workflows relevant to its study.

Core Chemical and Physical Characteristics

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a chloro, two methoxy, and a nitro group, which contribute to its specific chemical reactivity and physical properties.

Physical Properties

The physical characteristics of the compound are summarized below. These properties are essential for handling, storage, and experimental design.

PropertyValue
CAS Number 175135-56-5[1][2][3][4][5]
Molecular Formula C₉H₈ClNO₆[1][4][6][7]
Molecular Weight 261.62 g/mol [1][3]
Melting Point 129 °C[1] to 129-132 °C[3]
Boiling Point 428.0 ± 45.0 °C (Predicted)[1]
Density 1.505 ± 0.06 g/cm³ (Predicted)[1]
Appearance Solid (form not specified)
Storage Temperature 2-8°C[1]
Chemical and Spectroscopic Properties

Chemical descriptors and predicted spectral data provide insight into the molecule's structure and behavior in analytical experiments.

PropertyValue / Information
IUPAC Name This compound
SMILES COC1=C(C(=C(C=C1--INVALID-LINK--[O-])Cl)OC)C(=O)O[7]
InChIKey DQYMZXRGXUJHLS-UHFFFAOYSA-N[6][7]
pKa 2.79 ± 0.29 (Predicted)[1]
XlogP (Predicted) 1.8[7]
Mass Spectrometry Monoisotopic Mass: 261.00403 Da. Predicted adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[7]
Raman Spectroscopy Spectrum data is available in spectral databases.[6]

Safety and Handling

Based on safety data for structurally related compounds like chloronitrobenzoic acids, this compound should be handled with care. The following is a summary of potential hazards and precautionary measures.

  • Hazards: May cause skin and serious eye irritation.[8][9] May cause respiratory irritation.[9]

  • Precautionary Statements:

    • Prevention: Wash skin thoroughly after handling.[8][9] Wear protective gloves, eye protection, and face protection.[8][9] Avoid breathing dust.[9]

    • Response: If on skin, wash with plenty of soap and water.[8][9] If in eyes, rinse cautiously with water for several minutes.[8][9] If irritation persists, seek medical attention.[8][9]

  • Storage: Store in a dry, well-ventilated place with the container tightly closed.[9][10]

Experimental Protocols

While specific experimental protocols for this exact molecule are not widely published, the following sections describe generalized methodologies for its synthesis and analysis based on established procedures for related nitroaromatic compounds.

Synthesis Protocol: Nitration of a Substituted Benzoic Acid

This protocol outlines a general procedure for the synthesis of a nitrobenzoic acid derivative, which can be adapted for this compound starting from 3-chloro-2,6-dimethoxybenzoic acid.

  • Preparation of Nitrating Mixture: Under cooling conditions in an ice bath (0 °C), slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.[11]

  • Reaction: Add the precursor, 3-chloro-2,6-dimethoxybenzoic acid, in small portions to the chilled nitrating mixture.

  • Temperature Control: Maintain the reaction temperature at or below room temperature and continue stirring for approximately 1-2 hours to ensure the reaction proceeds to completion.[11]

  • Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water. The product will precipitate out of the solution.[11]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[11] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Analytical Protocol: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of nitroaromatic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile. The exact ratio is determined through method development.

    • Detection: UV detection at the wavelength of maximum absorbance (λmax), which can be determined using a UV-Vis spectrophotometer.[12]

  • Sample Preparation: Prepare standard and sample solutions in a suitable solvent, such as the mobile phase or methanol.[12]

  • Quantification:

    • Linearity: Construct a calibration curve by injecting a series of standard solutions of known concentrations (e.g., 0.5 to 100 µg/mL).[12]

    • Analysis: Inject the sample solution and determine its concentration by comparing its peak area to the calibration curve.

Visualization of Workflows

As specific signaling pathways for this compound are not documented, the following diagrams illustrate general experimental and logical workflows relevant to its research and development.

G start Start: Precursor (3-Chloro-2,6-dimethoxybenzoic acid) nitration Nitration Reaction (H₂SO₄ / HNO₃) start->nitration quench Quenching (Ice Water) nitration->quench filter Filtration & Washing quench->filter purify Purification (Recrystallization) filter->purify product Final Product: This compound purify->product

Caption: Synthetic workflow for this compound.

G sample Prepare Sample and Standard Solutions hplc HPLC Analysis (C18 Column, UV Detection) sample->hplc gcms GC-MS Analysis (For Volatile Impurities) sample->gcms nmr_ir Structural Confirmation (NMR, IR Spectroscopy) sample->nmr_ir data_analysis Data Processing (Peak Integration, Spectral Analysis) hplc->data_analysis gcms->data_analysis nmr_ir->data_analysis purity Purity Assessment data_analysis->purity structure Structural Verification data_analysis->structure report Generate Certificate of Analysis purity->report structure->report

References

The Obscure Origins of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Despite its availability from various chemical suppliers and its potential utility in specialized research, the specific details surrounding the initial discovery and synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid remain largely undocumented in publicly accessible scientific literature and patent databases. This technical overview serves to consolidate the known properties of this compound and to frame the context of its likely synthesis based on established chemical principles, while highlighting the current informational gap regarding its origins.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is primarily aggregated from chemical supplier databases.

PropertyValueSource
CAS Number 175135-56-5Commercially Available
Molecular Formula C₉H₈ClNO₆Commercially Available
Molecular Weight 261.61 g/mol Commercially Available
Appearance Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-
Solubility Not specified in available literature-

Presumed Synthetic Pathway

While a definitive, published experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be postulated based on standard organic chemistry transformations. The logical precursor would be 2,6-dimethoxybenzoic acid, which would undergo a sequence of chlorination and nitration.

A generalized workflow for such a synthesis is depicted below. It is crucial to note that the specific reagents, reaction conditions, and purification methods would require empirical determination and optimization in a laboratory setting.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 2,6-Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Chlorination Chlorination 2,6-Dimethoxybenzoic_Acid->Chlorination e.g., SO₂Cl₂ or Cl₂ Nitration Nitration Chlorination->Nitration e.g., HNO₃/H₂SO₄ Target_Compound 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic Acid Nitration->Target_Compound

Caption: Postulated synthetic workflow for this compound.

Detailed (Hypothetical) Experimental Protocols

The following are hypothetical experimental protocols based on general procedures for similar aromatic substitutions. These are not based on any published synthesis of the target molecule and are provided for illustrative purposes only.

Chlorination of 2,6-Dimethoxybenzoic Acid (Hypothetical)
  • Reaction Setup: To a solution of 2,6-dimethoxybenzoic acid in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a chlorinating agent (e.g., sulfuryl chloride).

  • Reaction Conditions: The reaction mixture would likely be stirred at room temperature or gently heated to facilitate the reaction. Progress would be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction would be quenched, for example, by the addition of water. The organic layer would be separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product, presumably 3-chloro-2,6-dimethoxybenzoic acid, would then be purified by a method such as recrystallization or column chromatography.

Nitration of 3-Chloro-2,6-dimethoxybenzoic Acid (Hypothetical)
  • Reaction Setup: The chlorinated intermediate would be dissolved in a strong acid, typically concentrated sulfuric acid, in a flask cooled in an ice bath.

  • Reaction Conditions: A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) would be added dropwise to the solution while maintaining a low temperature to control the exothermic reaction and prevent over-nitration.

  • Work-up and Purification: After the addition is complete, the reaction mixture would be stirred for a period at low temperature and then allowed to warm to room temperature. The reaction would be quenched by pouring the mixture over ice, leading to the precipitation of the crude product. The solid would be collected by filtration, washed with water, and then purified, likely by recrystallization from a suitable solvent, to yield this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding any biological activity or involvement in signaling pathways for this compound. Its structural motifs, including the nitro and chloro substitutions on a benzoic acid backbone, are present in various biologically active molecules, suggesting that it could be a candidate for screening in drug discovery programs. However, without experimental data, any discussion of its biological role would be purely speculative.

Conclusion and Future Outlook

While this compound is a known chemical entity, the absence of foundational scientific literature on its discovery and synthesis presents a significant knowledge gap. The scientific community would benefit from the publication of a detailed synthetic protocol and characterization data for this compound. Furthermore, investigation into its potential biological activities could unveil novel applications in medicinal chemistry and drug development. Researchers interested in this molecule are encouraged to undertake and publish such studies to fill the existing void in the scientific record.

A Technical Guide to Potential Research Areas for 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. While specific research on this compound is limited, its structural motifs—a nitrobenzoic acid core, chlorine, and dimethoxy groups—are present in a wide range of biologically active molecules. This guide explores potential research avenues for this compound, drawing parallels with functionally similar molecules. We will delve into prospective applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent, and as a scaffold for synthetic chemistry. This document provides a framework for investigation, including hypothetical screening data, generalized experimental protocols, and conceptual workflows to stimulate further research and development.

Core Molecular Features and Potential Biological Significance

The structure of this compound suggests several potential areas of investigation based on the known activities of its constituent functional groups.

  • Nitrobenzoic Acid Scaffold: Substituted nitrobenzoic acids are recognized for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The nitro group is strongly electron-withdrawing, which significantly influences the molecule's electronic properties and potential for biological interactions.[1] In some contexts, the nitro group is a key determinant of antibacterial potency.[2]

  • Chlorine Substituent: The presence of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets like enzymes or receptors.[3]

  • Dimethoxy Groups: Methoxy groups can enhance aqueous solubility and influence biological activity.[3] They are common features in many pharmacologically active natural products and synthetic drugs.

Given these features, this compound represents a promising starting point for the development of novel therapeutic agents.

Potential Research Area: Antimicrobial Drug Discovery

Nitroaromatic compounds have a well-established history as antimicrobial agents. A common mechanism of action involves the reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage DNA and other critical biomolecules.[1] Esters of nitrobenzoic acids have shown particular promise as potential prodrugs, facilitating entry into microbial cells where they can be hydrolyzed to release the active acidic form.[2]

Hypothetical Antimicrobial Screening Data

To illustrate a potential screening outcome, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and potential derivatives against a panel of bacterial and fungal pathogens.

CompoundS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)
This compound 64128>256128
Amide Derivative (e.g., with aniline)326412864
Ester Derivative (e.g., ethyl ester)16326432
Reduced Nitro (Amino) Derivative>256>256>256>256
Key Experimental Protocol: Agar Well Diffusion Assay

This method provides a preliminary assessment of antimicrobial activity.

1. Media and Inoculum Preparation:

  • Prepare Mueller-Hinton Agar (MHA) and sterilize it.

  • Pour the sterile agar into petri dishes to solidify.

  • Prepare a bacterial inoculum by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly swab the MHA plates with the bacterial suspension.[1]

2. Assay Procedure:

  • Aseptically create wells (e.g., 6 mm diameter) in the seeded agar plates.[1]

  • Prepare stock solutions of the test compounds in a suitable solvent like DMSO.

  • Add a fixed volume (e.g., 100 µL) of each compound dilution into the wells.

  • Include a positive control (a standard antibiotic) and a negative control (the solvent alone).[1]

3. Incubation and Data Analysis:

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizing the Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare Seeded Mueller-Hinton Agar Plates assay_wells Create Wells in Agar prep_agar->assay_wells prep_compounds Prepare Compound Stock Solutions assay_load Load Compounds and Controls prep_compounds->assay_load assay_wells->assay_load incubate Incubate Plates (37°C, 18-24h) assay_load->incubate measure Measure Zones of Inhibition incubate->measure analyze Compare to Controls and Determine Activity measure->analyze

Experimental workflow for the agar well diffusion method.

Potential Research Area: Anticancer Drug Development

Substituted benzoic acids are a common scaffold in the design of anticancer agents. The various functional groups on this compound offer multiple points for modification to optimize activity against cancer cell lines. Research into quinazolinones with substituted benzoic acid moieties has shown moderate to good anti-breast cancer activity.

Hypothetical Anticancer Screening Data (IC₅₀ Values)

The following table presents hypothetical IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for the parent compound and potential derivatives against human cancer cell lines.

CompoundMCF-7 (Breast Cancer) (μM)A549 (Lung Cancer) (μM)HCT116 (Colon Cancer) (μM)
This compound 45.289.167.5
Amide Derivative (e.g., with 2,6-dimethylaniline)12.733.825.4
Urea Derivative8.321.515.9
Sulfonamide Derivative22.154.941.3
Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

1. Cell Plating:

  • Trypsinize and plate cancer cells (e.g., MCF-7) at a density of 10,000 cells/well in 100 μL of medium in 96-well plates.

  • Allow the cells to adhere to the plate surface for 24 hours.

2. Compound Treatment:

  • After 24 hours, remove the medium and add 100 μL of fresh medium containing the test compounds at various concentrations (e.g., 10, 50, 100, and 250 μM).

  • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

3. MTT Addition and Incubation:

  • Incubate the cells with the compounds for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for another 4 hours to allow for the formation of formazan crystals.

4. Data Acquisition:

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Research Area: Synthetic Chemistry and Library Development

This compound can serve as a versatile starting material for the synthesis of a library of novel compounds for high-throughput screening. The carboxylic acid, nitro group, and aromatic ring are all amenable to various chemical transformations.

Proposed Synthetic Transformations
  • Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other derivatives to explore structure-activity relationships.[2]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized (e.g., through acylation or sulfonylation).

  • Nucleophilic Aromatic Substitution: The chlorine atom could potentially be displaced by other nucleophiles under specific conditions, although this may be challenging due to the electronic nature of the ring.

Visualizing a Potential Synthetic Pathway

G cluster_mods Derivative Synthesis cluster_products Potential Products start This compound ester Esterification (e.g., EtOH, H+) start->ester amide Amide Coupling (e.g., Aniline, DCC) start->amide reduction Nitro Reduction (e.g., SnCl2, HCl) start->reduction ester_prod Ester Derivatives ester->ester_prod amide_prod Amide Derivatives amide->amide_prod amino_acid 3-Amino-5-chloro-2,6-dimethoxybenzoic acid reduction->amino_acid

References

3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, identified by the CAS number 175135-56-5, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorinated and nitrated benzene ring with two methoxy groups, suggests its potential as a scaffold or intermediate in medicinal chemistry and materials science. This technical guide aims to provide a comprehensive overview of the existing scientific literature on this compound. However, a thorough review of publicly available scientific databases and literature reveals a significant lack of in-depth research on its synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties

Based on supplier information and chemical databases, the fundamental properties of this compound have been compiled. This data is crucial for its handling, characterization, and use in potential synthetic applications.

PropertyValueSource
CAS Number 175135-56-5Multiple Suppliers
Molecular Formula C₉H₈ClNO₆PubChem, ChemicalBook[1]
Molecular Weight 261.62 g/mol PubChem, ChemicalBook[1]
Predicted XlogP 1.8PubChem[2]
Monoisotopic Mass 261.00403 DaPubChem[2]

Predicted Spectral Data:

Public databases offer predicted spectral data which can aid in the preliminary identification of the compound.

Data TypePredicted ValuesSource
Mass Spectrometry (m/z) [M+H]⁺: 262.01131, [M+Na]⁺: 283.99325, [M-H]⁻: 259.99675PubChem[2]

Synthesis

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity of this compound. While the broader class of substituted nitrobenzoic acids has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, no specific studies have focused on this particular molecule.[5][6]

Some substituted nitrobenzoic acids have been shown to act as inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair, making them targets for cancer therapy.[7] Additionally, certain nitro-substituted compounds are explored for their potential to release nitric oxide (NO), a signaling molecule with roles in inflammation.[5] However, without specific experimental data, it is not possible to attribute any of these activities to this compound.

Due to the lack of biological studies, there is no information available on any signaling pathways that may be modulated by this compound.

Experimental Protocols

As there are no published studies on the biological evaluation of this compound, this guide cannot provide detailed experimental protocols for assays such as antimicrobial susceptibility testing, cytotoxicity assays, or enzyme inhibition assays.

Conclusion

This compound remains a largely uncharacterized compound in the scientific literature. While its chemical structure suggests potential for applications in drug discovery and as a synthetic intermediate, there is a clear need for foundational research to determine its synthetic accessibility and to explore its biological properties. Future studies would be required to elucidate any potential therapeutic value and to understand its mechanism of action. Researchers interested in this molecule would be venturing into a novel area of investigation with the opportunity to make significant original contributions to the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that holds potential as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive carboxylic acid moiety, a nitro group for further functionalization, and flanking methoxy groups that influence steric and electronic properties, makes it an intriguing starting material for the synthesis of novel heterocyclic compounds and other pharmacologically active agents.

These application notes provide an overview of the potential uses of this compound, with a focus on its application in amide bond formation, a cornerstone reaction in pharmaceutical development. A detailed experimental protocol for a representative amidation reaction is provided, alongside illustrative diagrams to guide researchers in its practical implementation.

Key Applications

While specific, published applications for this compound are not extensively documented in readily available literature, its structure suggests several potential applications in organic synthesis, primarily centered around the reactivity of its carboxylic acid and nitro functionalities.

  • Scaffold for Heterocyclic Synthesis: The presence of multiple functional groups allows for its use as a scaffold in the combinatorial synthesis of diverse heterocyclic libraries. The carboxylic acid can be converted to an amide, and the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles.

  • Precursor for Amide Derivatives: The carboxylic acid group can be readily activated and coupled with a wide range of amines to generate a library of amide derivatives. The steric hindrance from the ortho-methoxy groups may necessitate the use of robust coupling agents. The resulting amides can be evaluated for their biological activities.

  • Building Block in Medicinal Chemistry: Substituted benzoic acids are common motifs in pharmacologically active compounds. This particular molecule offers a unique substitution pattern that can be exploited to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of urea derivatives, such as N-(3-Chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,6-dimethylphenyl)urea, has been noted, indicating its utility in creating compounds with potential biological activity.

Data Presentation

As explicit quantitative data for reactions involving this compound is scarce in the public domain, the following table presents hypothetical yet realistic data for a typical amidation reaction, based on general knowledge of similar transformations. This serves as a guide for expected outcomes.

EntryAmine PartnerCoupling ReagentSolventReaction Time (h)Yield (%)Purity (%)
1AnilineHATU/DIPEADMF1285>95
2BenzylamineEDCI/HOBtDCM1678>95
32,6-DimethylanilinePyBOP/DIPEADMF2465>90
4MorpholineT3PEthyl Acetate892>98

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, EDCI: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, HOBt: Hydroxybenzotriazole, DCM: Dichloromethane, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, T3P: Propylphosphonic anhydride.

Experimental Protocols

Protocol 1: General Procedure for the Amidation of this compound

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Activation: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amide Coupling cluster_workup Work-up & Purification start Dissolve Acid in Anhydrous DMF add_amine Add Amine (1.1 eq) start->add_amine add_base Add DIPEA (3.0 eq) add_amine->add_base add_hatu Add HATU (1.2 eq) add_base->add_hatu stir Stir at RT (12-24 h) add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous Work-up (EtOAc/Water) monitor->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Workflow for the amidation of this compound.

logical_relationship A 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic Acid E Amide Product A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU) C->E Activates Acid D Base (e.g., DIPEA) D->E Base

Caption: Key components in the amidation reaction.

Application Notes and Protocols: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a valuable starting material in the synthesis of complex molecules with significant biological activity. Its unique substitution pattern, featuring a reactive carboxylic acid group, electron-withdrawing nitro and chloro groups, and electron-donating methoxy groups, makes it a strategic building block for creating diverse chemical libraries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the development of Bcr-Abl inhibitors for chronic myeloid leukemia (CML).

Application: Synthesis of Bcr-Abl Kinase Inhibitors

A prominent application of this compound is in the synthesis of Bafetinib (also known as NS-187 or INNO-406), a potent dual Bcr-Abl and Lyn tyrosine kinase inhibitor. Bafetinib has demonstrated significant activity against various imatinib-resistant Bcr-Abl mutations, making it a valuable lead compound in the development of next-generation CML therapies. The 3-chloro-2,6-dimethoxy-5-nitrobenzamide core of Bafetinib is derived from the title building block.

Biological Activity of a Key Derivative

The following table summarizes the in vitro inhibitory activity of Bafetinib, a downstream product synthesized using this compound.

CompoundTarget KinaseIC50 (nM)Cell Line (for cellular assays)Cellular IC50 (nM)
Bafetinib (NS-187)Bcr-Abl5.8K56211
Lyn19293T22

Experimental Protocols

The following protocols describe the key steps in utilizing this compound for the synthesis of a Bcr-Abl inhibitor intermediate.

Protocol 1: Activation of this compound

This protocol details the conversion of the carboxylic acid to a more reactive acid chloride, a common step to facilitate amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM or toluene to the flask.

  • If using thionyl chloride: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • If using oxalyl chloride: Slowly add oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF to the suspension at 0 °C.

  • After the addition, slowly heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 3-chloro-2,6-dimethoxy-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Coupling with a Substituted Aniline

This protocol describes the formation of the critical amide bond between the activated benzoic acid derivative and a substituted aniline.

Materials:

  • Crude 3-chloro-2,6-dimethoxy-5-nitrobenzoyl chloride (from Protocol 1)

  • Substituted aniline (e.g., 4-methyl-3-nitroaniline) (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2.0 eq)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • In a separate dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0-1.2 eq) and the non-nucleophilic base (1.5-2.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-chloro-2,6-dimethoxy-5-nitrobenzoyl chloride in a minimal amount of anhydrous DCM or THF.

  • Slowly add the acid chloride solution to the cooled aniline solution dropwise over 15-30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(substituted)-3-chloro-2,6-dimethoxy-5-nitrobenzamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of a Benzamide Intermediate

G cluster_0 Protocol 1: Activation cluster_1 Protocol 2: Amide Coupling Start 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic acid Step1 Formation of Acid Chloride Start->Step1 Reagent1 SOCl₂ or (COCl)₂/DMF Reagent1->Step1 Intermediate 3-Chloro-2,6-dimethoxy- 5-nitrobenzoyl chloride Step1->Intermediate Step2 Amide Bond Formation Intermediate->Step2 Aniline Substituted Aniline Aniline->Step2 Base Base (e.g., TEA) Base->Step2 Product N-(substituted)-3-chloro- 2,6-dimethoxy-5-nitrobenzamide Step2->Product

Caption: Workflow for the synthesis of a key benzamide intermediate.

Signaling Pathway: Bcr-Abl and Downstream Targets

G Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Bafetinib (Derived from Building Block) Inhibitor->Bcr_Abl

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid. This compound serves as a versatile building block in medicinal chemistry and drug discovery due to its multiple reactive sites: a carboxylic acid group, a nitro group, and a chloro substituent on an electron-rich aromatic ring. The following protocols detail methods for amide formation, esterification, and the reduction of the nitro group to an amine, which can serve as a precursor for further derivatization.

Key Synthetic Pathways

The primary synthetic transformations for this compound involve the derivatization of the carboxylic acid and the reduction of the nitro group. These pathways allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships in drug design.

SynthesisPathways Start 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic acid Amide Amide Derivatives Start->Amide Amine, Coupling Agent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst AminoAcid 3-Amino-5-chloro- 2,6-dimethoxybenzoic acid Start->AminoAcid Reduction (e.g., Fe/HCl) FurtherDerivatives Further Amides, Ureas, etc. AminoAcid->FurtherDerivatives Acylation, etc.

Caption: General synthetic pathways for derivatization.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of an amide derivative, an ester derivative, and for the reduction of the nitro group.

Protocol 1: Synthesis of N-Aryl/Alkyl-3-chloro-2,6-dimethoxy-5-nitrobenzamide

This protocol describes the formation of an amide bond by first converting the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.

Experimental Workflow:

AmideSynthesisWorkflow cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Work-up and Purification A Dissolve starting material in dry DCM B Add thionyl chloride (SOCl₂) dropwise at 0 °C A->B C Reflux the mixture for 2-3 hours B->C D Remove solvent and excess SOCl₂ in vacuo C->D E Dissolve acid chloride in dry DCM D->E F Add amine and triethylamine (Et₃N) at 0 °C E->F G Stir at room temperature for 4-6 hours F->G H Wash with 1M HCl, sat. NaHCO₃, and brine G->H I Dry organic layer over Na₂SO₄ H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for amide synthesis.

Methodology:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL per gram of acid). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (2.0 eq) dropwise with stirring. After the addition, attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-2,6-dimethoxy-5-nitrobenzoyl chloride is used in the next step without further purification.

  • Amide Coupling: Dissolve the crude acid chloride in dry DCM (10 mL per gram of starting acid). In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Cool the acid chloride solution to 0 °C and add the amine solution dropwise.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data (Representative):

Reactant (Amine)SolventReaction Time (h)Yield (%)
AnilineDCM585-95
BenzylamineDCM488-96
MorpholineDCM682-90
Protocol 2: Synthesis of Alkyl 3-chloro-2,6-dimethoxy-5-nitrobenzoate

This protocol details the Fischer esterification of the starting material with an alcohol using a strong acid catalyst.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Esterification: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

Reactant (Alcohol)CatalystReaction Time (h)Yield (%)
MethanolH₂SO₄690-98
EthanolH₂SO₄885-95
n-PropanolH₂SO₄880-90
Protocol 3: Reduction of the Nitro Group to Synthesize 3-Amino-5-chloro-2,6-dimethoxybenzoic Acid

This protocol describes the reduction of the aromatic nitro group to an amine using iron powder in an acidic medium. This transformation is crucial for accessing a new set of derivatives.[1]

Methodology:

  • Reaction Setup: In a round-bottom flask, add water, a small amount of glacial acetic acid or dilute HCl, and iron powder (5.0-10.0 eq). Heat the mixture to 90-100 °C with vigorous stirring.

  • Reduction: Add this compound (1.0 eq) portion-wise to the hot iron suspension over 30-60 minutes. Maintain the temperature and vigorous stirring for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron sludge. Wash the celite pad with hot water.

  • Isolation: Cool the filtrate in an ice bath. Adjust the pH of the solution to 3-4 with a suitable acid or base to precipitate the amino acid product. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Representative):

Reducing AgentAcidReaction Time (h)Yield (%)
Iron PowderAcetic Acid380-90
Stannous ChlorideHCl285-95
Catalytic Hydrogenation (H₂/Pd-C)-4>95

The resulting 3-amino-5-chloro-2,6-dimethoxybenzoic acid can be further derivatized at the amino group through reactions such as acylation, sulfonylation, or diazotization, or at the carboxylic acid group as described in Protocol 1 and 2, significantly expanding the accessible chemical space for drug discovery programs.

References

Application Notes and Protocols for the Use of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid in Novel Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a scaffold in the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring an electron-withdrawing nitro group and chloro atom, alongside electron-donating methoxy groups, offers a versatile platform for chemical modification. This document provides detailed application notes and experimental protocols for leveraging this molecule in the development of new chemical entities, particularly focusing on anticancer applications, an area where related nitroaromatic compounds have shown promise. While specific biological data for derivatives of this compound is limited in publicly available literature, the following protocols and data are based on established methodologies for structurally similar compounds.

Application Notes

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic and substituted aromatic compounds. The presence of the carboxylic acid, chloro, and nitro functionalities allows for a range of chemical transformations.

  • Amide Bond Formation: The carboxylic acid group can be readily converted to an amide. This is a common strategy in medicinal chemistry to introduce diverse functional groups and modulate the physicochemical properties of the final compound.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of derivatives.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up another avenue for derivatization, such as sulfonamide or urea formation.

These synthetic handles make this compound an attractive starting point for generating compound libraries for high-throughput screening in drug discovery programs.

Development of Novel Anticancer Agents

Derivatives of similar chloro-nitrobenzoic acids have demonstrated potential as anticancer agents. The proposed mechanism often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The protocols below outline the synthesis and evaluation of a hypothetical series of N-aryl amide derivatives of this compound.

Table 1: Hypothetical In Vitro Anticancer Activity of N-Aryl Amide Derivatives
Compound IDR-Group (N-Aryl)Cell Line (MCF-7) IC₅₀ (µM)Cell Line (A549) IC₅₀ (µM)
CDNB-1 Phenyl15.221.8
CDNB-2 4-Fluorophenyl8.712.5
CDNB-3 4-Methoxyphenyl12.118.3
CDNB-4 4-Chlorophenyl7.510.1
CDNB-5 3,4-Dichlorophenyl4.26.8
Doxorubicin (Control)0.91.2

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on trends observed for similar classes of compounds and should be experimentally verified.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Amides of this compound

This protocol describes a general two-step synthesis for N-aryl amide derivatives.

Step 1: Synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Substituted Anilines

  • Dissolve the crude 3-Chloro-2,6-dimethoxy-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the desired N-aryl amide derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the evaluation of the anticancer activity of the synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Doxorubicin) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Diagram 1: General Synthetic Workflow

G A 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic acid B 3-Chloro-2,6-dimethoxy- 5-nitrobenzoyl chloride A->B Oxalyl Chloride, DMF (cat.) D N-Aryl Amide Derivative B->D C Substituted Aniline C->D Triethylamine G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative CDNB Derivative Derivative->RAF Inhibition Derivative->AKT Inhibition

Application Notes and Protocols for Reactions Involving 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a key reaction involving 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid: the reduction of its nitro group to form 5-amino-3-chloro-2,6-dimethoxybenzoic acid. This transformation is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science, where the resulting amino-benzoic acid derivative serves as a versatile building block.

Application Notes

This compound is a substituted aromatic compound whose utility in synthesis is largely defined by the reactivity of its functional groups: the carboxylic acid, the nitro group, and the activated aromatic ring. The selective reduction of the nitro group to an amine is a common and valuable transformation. This reaction is often a key step in the synthesis of more complex molecules, including pharmaceutical intermediates. The resulting 5-amino-3-chloro-2,6-dimethoxybenzoic acid can undergo a variety of subsequent reactions, such as diazotization, amide bond formation, and palladium-catalyzed cross-coupling reactions.

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the carboxylic acid or the chloro and methoxy substituents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction with metals in acidic or neutral media.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of 5-amino-3-chloro-2,6-dimethoxybenzoic acid

This protocol describes the reduction of this compound to 5-amino-3-chloro-2,6-dimethoxybenzoic acid using catalytic hydrogenation with Raney Nickel. This method is often high-yielding and produces a clean product.

Materials:

  • This compound

  • Raney Nickel (activated, 50% slurry in water)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite (diatomaceous earth)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable round-bottom flask, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of activated Raney Nickel slurry to the solution under an inert atmosphere (Argon or Nitrogen).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas to replace the inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert atmosphere.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with a small amount of ethanol to recover any remaining product.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 5-amino-3-chloro-2,6-dimethoxybenzoic acid.

  • The crude product can be further purified by recrystallization if necessary.

Safety Precautions:

  • Raney Nickel is pyrophoric when dry and should be handled with care under a liquid.

  • Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition.

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes typical quantitative data for the catalytic hydrogenation of nitrobenzoic acid derivatives, which can be expected for the reaction of this compound.

ParameterValueReference
ReactantThis compound-
Product5-amino-3-chloro-2,6-dimethoxybenzoic acid-
CatalystRaney Nickel[1]
SolventEthanol[1]
Hydrogen Pressure1 atm (balloon) to 50 psi[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time4-12 hoursGeneral knowledge
Typical Yield90-98%[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 5-amino-3-chloro-2,6-dimethoxybenzoic acid via catalytic hydrogenation.

experimental_workflow start Start: 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic acid in Ethanol add_catalyst Add Raney Nickel (catalyst) start->add_catalyst hydrogenation Hydrogenation (H₂, RT, 1-4 atm) add_catalyst->hydrogenation filtration Filtration (remove catalyst) hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation product Product: 5-amino-3-chloro- 2,6-dimethoxybenzoic acid evaporation->product

Caption: Catalytic hydrogenation workflow.

References

Application Notes and Protocols for Safe Handling of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (CAS No: 175135-56-5). Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available data, it presents the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation : Causes skin irritation (Category 2).[1]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation (Category 2).[1]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation (Category 3).[1]

Signal Word: Warning[1]

Physical State: Solid Crystalline[1] Appearance: Cream[1] Odor: No information available[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related nitrobenzoic acid compounds for comparative purposes.

PropertyThis compound3-Nitrobenzoic acid2-Chloro-5-nitrobenzoic acid4-Chloro-3-nitrobenzoic acid
Molecular Formula C₉H₈ClNO₆[1]C₇H₅NO₄C₇H₄ClNO₄C₇H₄ClNO₄
Molecular Weight 261.62 g/mol 167.12 g/mol 201.56 g/mol 201.56 g/mol
CAS Number 175135-56-5[1]121-92-62516-96-396-99-1
Autoignition Temperature No information availableNot availableNot available340 °C / 644 °F
Water Solubility InsolubleLowLowInsoluble
Log Pow No information available1.82[2]2.03No information available

Note: Data for related compounds are provided for context and to inform handling procedures in the absence of specific data for this compound.

Experimental Protocols: Safe Handling Procedures

Adherence to the following protocols is mandatory when working with this compound.

3.1. Engineering Controls

  • Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.[3][4]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate vicinity of the workstation.

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles or a face shield that meets OSHA 29 CFR 1910.133 or European Standard EN166 standards must be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use and dispose of contaminated gloves in accordance with applicable laws.[4]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator should be used, or the work must be conducted within a chemical fume hood.

3.3. Handling and Storage

  • General Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[3] Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

3.4. First-Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if breathing is difficult, seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

3.5. Spill and Accidental Release Measures

  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Ensure you are wearing the appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for hazardous waste disposal.[4][5]

    • Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and notify the appropriate safety personnel immediately.

    • Prevent the spill from entering drains or waterways.[3][4]

3.6. Disposal

  • Dispose of waste material and contaminated items in a designated hazardous waste container.

  • Disposal must be in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.[4]

Visual Workflow for Safe Chemical Handling

The following diagram illustrates the standard workflow for safely handling hazardous chemical powders like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling receive Receive Chemical store Store in Designated Area (Cool, Dry, Ventilated) receive->store ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) store->ppe setup Set Up Workspace in Chemical Fume Hood ppe->setup weigh Weigh Required Amount setup->weigh dissolve Prepare Solution or Use in Reaction weigh->dissolve spill Accidental Spill weigh->spill cleanup Clean Equipment and Workspace dissolve->cleanup dissolve->spill waste Dispose of Contaminated Waste in Labeled Hazardous Container cleanup->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill_response Initiate Spill Response Protocol spill->spill_response spill_response->waste

Caption: Workflow for the safe handling of hazardous chemical powders.

References

Application Notes and Protocols: Reaction Kinetics of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential reaction kinetics of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. This document outlines key reactive pathways, provides detailed protocols for kinetic analysis, and presents hypothetical kinetic data to serve as a guide for experimental design and data interpretation. Given the absence of specific published kinetic data for this exact molecule, the quantitative information herein is based on structurally similar compounds and should be considered illustrative.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of an electron-withdrawing nitro group, electron-donating methoxy groups, and a labile chloro substituent creates a unique electronic environment that governs its reactivity. Understanding the kinetics of its principal reactions is crucial for optimizing synthetic routes, predicting product formation, and developing structure-activity relationships (SAR).

The primary reactions of interest for this molecule are nucleophilic aromatic substitution (SNAr) at the chloro-position and esterification of the carboxylic acid moiety. These notes will delve into the methodologies for studying the kinetics of these transformations.

Predicted Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group. The methoxy groups, while generally electron-donating, can also influence the regioselectivity and reaction rate. The accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The formation of this complex is typically the rate-determining step.

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion. The reaction rate is dependent on the nucleophilicity of the attacking species, the solvent polarity, and the reaction temperature.

Esterification

The carboxylic acid group of this compound can undergo esterification with various alcohols, typically under acidic catalysis. This reaction is a reversible equilibrium process, and the forward reaction rate is influenced by the concentration of the reactants and the catalyst, as well as the temperature. The steric hindrance provided by the ortho-methoxy group may influence the rate of esterification.

Quantitative Kinetic Data (Hypothetical)

The following tables summarize hypothetical kinetic data for the primary reactions of this compound. These values are extrapolated from studies on structurally related compounds, such as 2,4-dinitrochlorobenzene and other substituted benzoic acids, and are intended for illustrative purposes in experimental design.

Table 1: Hypothetical Rate Constants and Activation Parameters for SNAr Reaction with Piperidine

Temperature (°C)k (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (M⁻¹s⁻¹)
251.5 x 10⁻⁴552.1 x 10⁶
406.8 x 10⁻⁴
552.7 x 10⁻³

Table 2: Hypothetical Kinetic Data for Acid-Catalyzed Esterification with Methanol

ParameterValue
Forward Rate Constant (k₁) (M⁻²min⁻¹)2.5 x 10⁻²
Reverse Rate Constant (k₋₁) (M⁻¹min⁻¹)8.0 x 10⁻³
Equilibrium Constant (Keq)3.125
Activation Energy (Ea) (kJ/mol)60

Experimental Protocols

Protocol for Kinetic Analysis of SNAr Reaction

This protocol describes the determination of the rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Piperidine (or other nucleophile)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile (e.g., 1 M piperidine) in the same solvent.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the reactant and the expected product separately to identify a wavelength where the product has significant absorbance and the reactant has minimal absorbance.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, place a known volume of the this compound stock solution and dilute with the solvent.

    • Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette. The concentration of the nucleophile should be in large excess (pseudo-first-order conditions).

    • Immediately start recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting straight line will be equal to -k', the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

Protocol for Kinetic Analysis of Esterification

This protocol outlines a method for studying the kinetics of the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous methanol (or other alcohol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Quenching solution (e.g., ice-cold saturated sodium bicarbonate)

  • Internal standard

  • HPLC system with a suitable column (e.g., C18)

  • Thermostatted reaction vessel with a magnetic stirrer

  • Syringes and vials

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine known amounts of this compound, anhydrous methanol, and the internal standard.

    • Allow the mixture to reach the desired reaction temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the ice-cold quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentrations of the reactant and the ester product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component and the rate constant can be determined using the method of initial rates.

Visualizations

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer k₁ (slow, RDS) Product Substituted Product + Cl⁻ Meisenheimer->Product k₂ (fast)

Caption: Proposed SNAr mechanism for this compound.

Esterification_Mechanism Reactants Carboxylic Acid + Alcohol Protonation Protonated Carbonyl Reactants->Protonation + H⁺ Protonation->Reactants - H⁺ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + ROH Tetrahedral->Protonation - ROH Product Ester + H₂O Tetrahedral->Product - H⁺ Product->Tetrahedral + H⁺ Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions Mix Mix Reactants Prep_Solutions->Mix Setup_Inst Setup and Equilibrate Instrument Setup_Inst->Mix Monitor Monitor Reaction Progress (e.g., Absorbance, Concentration) Mix->Monitor Plot Plot Kinetic Data Monitor->Plot Calculate Calculate Rate Constants and Activation Parameters Plot->Calculate

References

Application Notes and Protocols: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a key chemical intermediate, particularly valuable in the synthesis of complex pharmaceutical compounds. Its specific arrangement of functional groups—a carboxylic acid, a chloro group, two methoxy groups, and a nitro group—provides a versatile scaffold for the construction of biologically active molecules. This document provides detailed application notes and a generalized experimental protocol for a key transformation of this intermediate: the reduction of its nitro group to form the corresponding amine. This reaction is a critical step in the synthesis of various pharmaceutical agents, including the tyrosine kinase inhibitor, bosutinib.

Application in the Synthesis of Bosutinib

This compound serves as a crucial building block in the multi-step synthesis of bosutinib, a dual inhibitor of Src and Abl tyrosine kinases. Bosutinib is an approved therapeutic for the treatment of chronic myelogenous leukemia (CML).[1][2][3] The synthesis of bosutinib involves the transformation of this compound's nitro group into an amino group, which then participates in the formation of the quinoline core of the final drug molecule.

Key Reaction: Reduction of the Nitro Group

The reduction of the nitro group on the aromatic ring to an amine is a fundamental transformation in organic synthesis and is pivotal in the utilization of this compound. This conversion can be achieved through various reducing agents. The choice of reagent can influence the reaction's efficiency, yield, and compatibility with other functional groups in the molecule.

Quantitative Data from Analogous Reduction
ReagentsSolvent SystemTemperatureReaction TimeYield (%)Purity (HPLC)
Powdered Iron (Fe) / Ammonium Chloride (NH₄Cl)Methanol / WaterReflux4 hours91.598.2
Palladium on Carbon (Pd/C) / Hydrogen (H₂)MethanolRoom Temperature18 hours85-

Experimental Protocol: Reduction of this compound

The following is a generalized protocol for the reduction of this compound to 3-amino-5-chloro-2,6-dimethoxybenzoic acid, adapted from a similar reduction step in a published bosutinib synthesis.[4] Researchers should optimize the conditions for their specific needs.

Materials and Equipment:

  • This compound

  • Powdered Iron (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add powdered iron (Fe) and ammonium chloride (NH₄Cl) to a mixture of methanol and water.

  • Heating: Heat the suspension to reflux for approximately 10 minutes with stirring.

  • Addition of Starting Material: Dissolve this compound in heated methanol and add it dropwise to the refluxing iron and ammonium chloride suspension.

  • Reaction: Maintain the reaction mixture at reflux with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture to remove the iron catalyst.

  • Solvent Removal: Evaporate the methanol from the filtrate using a rotary evaporator.

  • Extraction (if necessary): The resulting aqueous solution can be further purified by extraction with a suitable organic solvent after adjusting the pH.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 3-amino-5-chloro-2,6-dimethoxybenzoic acid.

Signaling Pathway Inhibition by Bosutinib

Bosutinib, synthesized from the amino-derivative of this compound, functions as a potent inhibitor of the Bcr-Abl and Src tyrosine kinases.[2][3][5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and migration.[4][5] In chronic myelogenous leukemia, the Bcr-Abl fusion protein leads to constitutively active kinase activity, driving uncontrolled cell growth.[5] Bosutinib's dual inhibition of both Src and Abl kinases makes it an effective therapeutic agent against CML, including in cases resistant to other tyrosine kinase inhibitors.[2]

Bosutinib_Signaling_Pathway cluster_upstream Upstream Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Src_Kinase Src Kinase Receptor_Tyrosine_Kinases->Src_Kinase Activates Bcr_Abl Bcr-Abl (Constitutively Active) Downstream_Effectors Downstream Effectors (e.g., Ras, STAT) Bcr_Abl->Downstream_Effectors Phosphorylates Src_Kinase->Downstream_Effectors Phosphorylates Gene_Expression Altered Gene Expression Downstream_Effectors->Gene_Expression Bosutinib Bosutinib Bosutinib->Bcr_Abl Inhibits Bosutinib->Src_Kinase Inhibits Cell_Proliferation Uncontrolled Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Bcr-Abl and Src Kinase Signaling Inhibition by Bosutinib.

Experimental Workflow

The following diagram outlines the general workflow for the reduction of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add Fe and NH₄Cl to MeOH/H₂O - Heat to reflux start->setup addition Add this compound in MeOH dropwise setup->addition reaction Reflux for 4 hours (Monitor by TLC) addition->reaction workup Work-up: - Cool to RT - Filter to remove Fe reaction->workup purification Purification: - Evaporate MeOH - Extraction (optional) - Recrystallization/Chromatography workup->purification product 3-Amino-5-chloro-2,6-dimethoxybenzoic acid purification->product

Caption: Workflow for the Reduction of this compound.

References

Application Notes and Protocols: Spectroscopic Analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid and its primary reaction products. This document includes detailed experimental protocols for key chemical transformations and summarizes the expected spectroscopic data for the starting material and its derivatives. The information herein is intended to facilitate the identification, characterization, and quality control of these compounds in research and drug development settings.

Overview of this compound and its Reactivity

This compound is a polysubstituted aromatic compound with several reactive sites, making it a versatile building block in medicinal chemistry. The primary reaction pathways involving this molecule include:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 3-Amino-5-chloro-2,6-dimethoxybenzoic acid. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a key functional group for further derivatization.

  • Amide Formation: The carboxylic acid moiety can be readily converted to an amide by coupling with a primary or secondary amine. This is a common strategy for generating libraries of compounds in drug discovery.

  • Nucleophilic Aromatic Substitution (SNAr): The chloride substituent is activated towards nucleophilic attack by the presence of the ortho- and para-directing nitro and carboxylic acid groups. This allows for the introduction of a variety of nucleophiles at this position.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound and its key reaction products. The data for the reaction products are predictive, based on the known spectroscopic shifts of similar substituted aromatic compounds.[1][2][3][4][5][6][7]

Table 1: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Aromatic H: ~7.5-8.0 ppm (s, 1H), Methoxy H: ~3.8-4.0 ppm (s, 6H), Carboxylic Acid H: ~12-13 ppm (s, 1H)
¹³C NMR Aromatic C: ~110-160 ppm, Methoxy C: ~55-65 ppm, Carboxylic C: ~165-175 ppm
FTIR (cm⁻¹) O-H (carboxylic acid): 2500-3300 (broad), C=O (carboxylic acid): 1680-1710, C-NO₂: 1510-1560 (asymmetric), 1345-1385 (symmetric), C-Cl: 700-800
Mass Spec. [M-H]⁻ at m/z 260.0, Isotope pattern for one chlorine atom.

Table 2: Predicted Spectroscopic Data for Key Reaction Products

Product Technique Predicted Data
3-Amino-5-chloro-2,6-dimethoxybenzoic acid ¹H NMR Aromatic H: ~6.5-7.0 ppm (s, 1H), Methoxy H: ~3.7-3.9 ppm (s, 6H), Amine H: ~4-5 ppm (br s, 2H), Carboxylic Acid H: ~11-12 ppm (s, 1H)
¹³C NMR Significant upfield shift of aromatic carbons compared to the nitro precursor.
FTIR (cm⁻¹) N-H stretch: 3300-3500 (two bands for primary amine), disappearance of C-NO₂ bands.
Mass Spec. [M-H]⁻ at m/z 230.0.
N-benzyl-3-chloro-2,6-dimethoxy-5-nitrobenzamide ¹H NMR Aromatic H (ring): ~7.5-8.0 ppm (s, 1H), Aromatic H (benzyl): ~7.2-7.4 ppm (m, 5H), Methoxy H: ~3.8-4.0 ppm (s, 6H), CH₂ H: ~4.5 ppm (d, 2H), Amide H: ~8-9 ppm (t, 1H)
¹³C NMR Additional signals for the benzyl group carbons.
FTIR (cm⁻¹) C=O (amide): 1630-1680, N-H stretch (amide): ~3300.
Mass Spec. [M+H]⁺ at m/z 351.1.
3-(Dimethylamino)-2,6-dimethoxy-5-nitrobenzoic acid ¹H NMR Aromatic H: ~7.0-7.5 ppm (s, 1H), Methoxy H: ~3.7-3.9 ppm (s, 6H), N(CH₃)₂ H: ~2.8-3.0 ppm (s, 6H)
¹³C NMR Upfield shift of the aromatic carbon where substitution occurred.
FTIR (cm⁻¹) Disappearance of the C-Cl band.
Mass Spec. [M-H]⁻ at m/z 269.1.

Experimental Protocols

The following are detailed protocols for the key reactions of this compound.

Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to a primary amine using tin(II) chloride.

Workflow for Nitro Group Reduction

G Workflow for Nitro Group Reduction A Dissolve Starting Material B Add Reducing Agent A->B Ethanol C Heat Reaction Mixture B->C SnCl₂·2H₂O, HCl D Quench and Neutralize C->D Reflux E Extract Product D->E aq. NaHCO₃ F Purify and Characterize E->F Ethyl Acetate

Caption: A schematic overview of the nitro group reduction protocol.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) followed by concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by pouring it over crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-Amino-5-chloro-2,6-dimethoxybenzoic acid.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Amide Synthesis

This protocol details the formation of an amide using a standard coupling agent like HATU.

Workflow for Amide Synthesis

G Workflow for Amide Synthesis A Combine Acid and Amine B Add Coupling Agent and Base A->B DMF C Stir at Room Temperature B->C HATU, DIPEA D Aqueous Work-up C->D Monitor by TLC E Extract Product D->E Water F Purify and Characterize E->F Ethyl Acetate

Caption: A schematic overview of the amide synthesis protocol.

Protocol:

  • Initial Mixture: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).

  • Coupling Reagents: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and stir until a precipitate forms.

  • Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the N-substituted-3-chloro-2,6-dimethoxy-5-nitrobenzamide by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of the chloro group with an amine nucleophile.

Workflow for Nucleophilic Aromatic Substitution

G Workflow for SNAr A Dissolve Starting Material B Add Nucleophile and Base A->B DMSO C Heat Reaction Mixture B->C Amine, K₂CO₃ D Acidify and Extract C->D Monitor by TLC E Purify Product D->E aq. HCl, Ethyl Acetate F Characterize Product E->F Column Chromatography

Caption: A schematic overview of the SNAr protocol.

Protocol:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the amine nucleophile (e.g., dimethylamine, 2.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the solution with 1M HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting substituted benzoic acid by column chromatography.

  • Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Potential Signaling Pathway Involvement

Substituted nitroaromatic compounds are prevalent in medicinal chemistry and can interact with various biological targets. For instance, the core scaffold of this compound, with its multiple points for diversification, is reminiscent of scaffolds found in kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a protein kinase.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Kinase Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Inhibitor Inhibitor Inhibitor->Kinase B

Caption: A potential mechanism of action for a drug candidate.

This diagram illustrates a generic signal transduction cascade initiated by a growth factor binding to its receptor. This activates a series of downstream kinases, ultimately leading to the activation of a transcription factor and subsequent gene expression, which may be involved in cell proliferation. A drug candidate derived from this compound could potentially act as an inhibitor of one of these kinases (e.g., Kinase B), thereby blocking the signaling pathway. The diverse functional groups on the parent molecule allow for chemical modifications to optimize binding to the kinase's active site.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the nitration of 3-Chloro-2,6-dimethoxybenzoic acid.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including suboptimal reaction conditions, formation of side products, and inefficient purification. Here are key areas to investigate:

  • Reaction Temperature: The temperature of the nitration reaction is critical. High temperatures can lead to the formation of dinitro compounds and other side products, while a temperature that is too low may result in an incomplete reaction.[1]

  • Rate of Nitrating Agent Addition: The slow, dropwise addition of the nitrating mixture (commonly concentrated nitric acid and sulfuric acid) is crucial to control the reaction temperature and minimize side reactions.[1]

  • Purity of Starting Materials: Ensure the 3-Chloro-2,6-dimethoxybenzoic acid used is of high purity, as impurities can interfere with the reaction.

  • Moisture Content: The presence of water can dilute the nitrating agent and reduce its effectiveness. It is essential to use anhydrous conditions.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I increase the selectivity for the desired 5-nitro isomer?

The formation of multiple products is a common issue in the nitration of substituted benzoic acids. The methoxy groups are ortho-, para-directing, while the carboxylic acid and chloro groups are meta-directing. To improve the selectivity for the desired this compound:

  • Control Reaction Temperature: Maintaining a low and consistent reaction temperature, typically between 0-10°C, can favor the formation of the desired isomer.[1]

  • Choice and Ratio of Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is generally effective.[1] The ratio of these acids can be optimized to enhance selectivity. Experiment with slightly different ratios to find the optimal conditions for your specific substrate.

Q3: The final product is difficult to purify. What are the recommended purification methods?

The most common method for purifying substituted nitrobenzoic acids is recrystallization.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a suitable choice.

  • Cooling Rate: Allow the hot, saturated solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]

  • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual impurities.[1]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a common starting point for elution.

Q4: How can I confirm the identity and purity of my synthesized this compound?

The identity and purity of the final product can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.

  • Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity of the product. A single spot on the TLC plate suggests a pure compound. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most common and direct synthetic route is the electrophilic aromatic substitution (nitration) of 3-Chloro-2,6-dimethoxybenzoic acid using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.

Q2: What are the primary safety precautions I should take during this synthesis?

The nitration of aromatic compounds involves the use of strong and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so it is crucial to control the temperature carefully to prevent runaway reactions.

Q3: What are the expected side products in this reaction?

Potential side products include other nitro isomers (e.g., nitration at a different position on the aromatic ring) and dinitro-substituted benzoic acids. The formation of these byproducts is often temperature-dependent.

Q4: Can I use a different nitrating agent?

While a mixture of nitric acid and sulfuric acid is standard, other nitrating agents can be used. However, their effectiveness and selectivity for this specific substrate would need to be experimentally determined.

Data Presentation

Table 1: Typical Reaction Parameters for Nitration of Substituted Benzoic Acids

ParameterRecommended RangeNotes
Temperature 0 - 10 °CCrucial for controlling selectivity and minimizing side reactions.[1]
Reaction Time 1 - 4 hoursMonitor by TLC to determine completion.
Molar Ratio (Substrate:HNO₃) 1 : 1.1 - 1.5A slight excess of nitric acid is typically used.
Solvent Concentrated H₂SO₄Acts as both a solvent and a catalyst.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time, monitor by TLC.
Suboptimal temperatureMaintain temperature between 0-10°C.
Presence of waterUse anhydrous reagents and glassware.
Impure Product Formation of isomersControl temperature carefully.
DinitrationAvoid high temperatures and excess nitrating agent.
Inefficient purificationOptimize recrystallization solvent and cooling rate.
Reaction Control Issues Exothermic reactionSlow, dropwise addition of nitrating agent with efficient cooling.

Experimental Protocols

General Protocol for the Nitration of 3-Chloro-2,6-dimethoxybenzoic acid

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Chloro-2,6-dimethoxybenzoic acid (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the starting material while maintaining the reaction temperature between 0-5°C. The addition should be slow to control the exotherm.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Drying: The purified product is dried under vacuum to yield this compound.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound start 3-Chloro-2,6-dimethoxybenzoic acid reagents HNO₃ / H₂SO₄ (Nitrating Mixture) start->reagents Nitration product This compound reagents->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_temp Was reaction temperature maintained at 0-10°C? start->check_temp check_addition Was nitrating agent added dropwise? check_temp->check_addition Yes optimize_temp Optimize temperature control check_temp->optimize_temp No check_purity Purity of starting material confirmed? check_addition->check_purity Yes slow_addition Ensure slow, controlled addition check_addition->slow_addition No purify_sm Purify starting material check_purity->purify_sm No end Yield Improved check_purity->end Yes optimize_temp->end slow_addition->end purify_sm->end

Caption: A workflow for troubleshooting low reaction yield.

Logical_Relationships Key Parameter Relationships Temp Temperature SideProducts Side Products Temp->SideProducts increases ReactionRate Reaction Rate Temp->ReactionRate increases Yield Yield Purity Purity SideProducts->Yield decreases SideProducts->Purity decreases ReactionRate->Yield affects

Caption: Logical relationships of key reaction parameters.

References

Technical Support Center: Purification of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary methods for purifying this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What kind of impurities can be expected in the crude product?

While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted nitrobenzoic acids can include positional isomers. For instance, in the nitration of similar chloro-benzoic acids, isomers like 2-chloro-3-nitrobenzoic acid can be formed. Therefore, it is reasonable to anticipate the presence of other isomers of this compound in the crude product.

Q3: What level of purity can I expect to achieve with these methods?

Commercial suppliers of this compound typically offer purities of ≥95% or 98%.[1][2] With careful application of the purification techniques described below, it is possible to achieve high purity levels, potentially exceeding 99%. For example, a similar compound, 2-chloro-5-nitrobenzoic acid, was purified to 99.6% using an acid-base extraction method.

Purification Workflow

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Purification recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative/Further Purification pure Pure Product recrystallization->pure chromatography->pure analysis Purity Analysis (e.g., HPLC, NMR) pure->analysis Verification

Caption: General workflow for the purification of this compound.

Troubleshooting Guides

Acid-Base Extraction

This is often the most effective initial purification step to separate the acidic product from neutral or basic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated product, being a salt, will be in the aqueous layer. Drain the lower aqueous layer.

  • Wash: Wash the organic layer with the aqueous base solution a few more times to ensure complete extraction of the acidic product.

  • Acidification: Combine all aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid, dropwise with stirring until the solution becomes acidic (pH ~2). The purified product will precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry it thoroughly.

IssuePossible CauseSuggested Solution
Low Recovery of Product Incomplete extraction due to insufficient mixing or incorrect pH.Ensure thorough mixing of the organic and aqueous layers. Check the pH of the aqueous layer after extraction to confirm it is basic.
Incomplete precipitation during acidification.Ensure the pH of the aqueous solution is sufficiently acidic (pH ~2) to fully protonate the carboxylate.
Product is Oily or Gummy Presence of residual organic solvent.Ensure the aqueous layer is free of the organic solvent before acidification. A back-extraction of the combined aqueous layers with a small amount of fresh organic solvent can help.
Impurities are co-precipitating.Consider using a weaker base for extraction to selectively extract the more acidic product.
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the funnel for mixing instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help break up an emulsion.
Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially after an initial clean-up by extraction.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For substituted nitrobenzoic acids, ethanol and water are often good choices. A solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution: In a flask, add the crude or partially purified solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

IssuePossible CauseSuggested Solution
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.
Oily Product Forms ("Oiling Out") The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
The solution is cooling too rapidly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low Yield The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals.
Premature crystallization during hot filtration.Use a pre-heated funnel and receiving flask for the hot filtration.
Column Chromatography

Column chromatography is useful for separating the target compound from impurities with similar polarities.

Experimental Protocol:

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Packing the Column: The silica gel should be packed uniformly in the column as a slurry with the initial mobile phase to avoid cracks and channels.

  • Loading the Sample: The crude product can be loaded onto the column either as a concentrated solution in the mobile phase or by adsorbing it onto a small amount of silica gel ("dry loading").

  • Elution: The mobile phase is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

IssuePossible CauseSuggested Solution
Poor Separation of Compounds Inappropriate mobile phase.Optimize the eluent system using TLC. A common starting point for aromatic acids is a hexane/ethyl acetate mixture.
Column overloading.Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight).
Tailing of the Product Band Strong interaction between the acidic product and the silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress this interaction.
Cracked or Channeled Column Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and the column is never allowed to run dry.

Purity and Yield Data (Illustrative)

Purification MethodStarting PurityFinal PurityTypical YieldNotes
Acid-Base Extraction ~90%>99%85-95%Highly effective for removing non-acidic impurities.
Recrystallization >95%>99.5%70-90%Dependent on the choice of solvent and the solubility profile of the compound and impurities.
Column Chromatography Variable>98%60-80%Useful for separating isomeric impurities. Yield can be lower due to product loss on the column.

References

common side reactions with 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. The information is designed to help you anticipate and address common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning a dark color upon heating. What could be the cause?

A1: Darkening of the reaction mixture, especially at elevated temperatures, can indicate decomposition of the starting material. This compound, like other nitrobenzoic acids, can undergo decarboxylation at high temperatures to form 1-Chloro-3,5-dimethoxy-2-nitrobenzene.[1] This byproduct and subsequent degradation products can be highly colored.

Troubleshooting:

  • Lower Reaction Temperature: If the reaction conditions permit, try lowering the temperature to minimize thermal decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions which can also lead to colored impurities.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

Q2: I am observing a loss of the methoxy group in my product. What reaction could be causing this?

A2: While methoxy groups are generally stable, they can be susceptible to cleavage under certain conditions, particularly with strong acids (e.g., HBr, HI) or Lewis acids, leading to the formation of a hydroxyl group. Additionally, in the presence of strong nucleophiles, a methoxy group positioned ortho or para to a strong electron-withdrawing group like a nitro group can potentially undergo nucleophilic aromatic substitution (SNAr).[2][3][4]

Troubleshooting:

  • Choice of Reagents: Avoid strong protic or Lewis acids if demethylation is a concern.

  • Nucleophile Consideration: Be mindful of the nucleophilicity of your reagents. If a less nucleophilic alternative is available, it might be preferred.

  • Protecting Groups: If the methoxy groups are not essential for the desired reactivity, consider if a more robust protecting group could be used in your synthesis design.

Q3: My yield is consistently low, and I've identified a byproduct with a lower molecular weight where the carboxylic acid group is missing. What is happening?

A3: The loss of the carboxylic acid group is a strong indication of decarboxylation. Aromatic carboxylic acids, particularly those with electron-withdrawing substituents like a nitro group, can undergo decarboxylation when heated.[1][5] The presence of a strong electron-withdrawing group can facilitate this process.[5]

Troubleshooting:

  • Temperature Control: Carefully control the reaction temperature. Consider running the reaction at the lowest effective temperature.

  • Catalyst Screening: For some reactions, the choice of catalyst can influence the rate of decarboxylation. If applicable, screen different catalysts.

  • Alternative Synthetic Routes: If decarboxylation is a persistent issue, you may need to consider a different synthetic strategy where the nitro or carboxylic acid group is introduced at a later stage.

Q4: I am seeing substitution of the chloro group in my reaction. Why is this happening?

A4: The chloro group on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the para position.[2][3][4][6] Strong nucleophiles can displace the chloride ion.

Troubleshooting:

  • Nucleophile Choice: Use a less reactive or sterically hindered nucleophile if the desired reaction does not involve substitution of the chloro group.

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of this side reaction.

  • Protecting Group Strategy: In complex syntheses, it may be necessary to perform the desired transformation before introducing the nitro group to avoid activating the chloro group towards substitution.

Troubleshooting Guides

Guide 1: Investigating Unexpected Byproducts

If you are observing unexpected byproducts in your reaction, a systematic approach can help identify the issue.

Experimental Protocol: Byproduct Analysis

  • Sample Collection: Carefully take a representative sample from your reaction mixture.

  • Separation: Use thin-layer chromatography (TLC) with different solvent systems to get a preliminary idea of the number of components. For more detailed analysis, use high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • Identification:

    • Mass Spectrometry (MS): Obtain the mass of the parent ion and fragmentation patterns of the byproduct to determine its molecular weight and structural fragments.

    • Nuclear Magnetic Resonance (NMR): Isolate a sufficient quantity of the byproduct for 1H and 13C NMR analysis to elucidate its structure.

  • Comparison: Compare the analytical data with the expected structures of potential side products such as decarboxylated, demethylated, or substituted compounds.

Logical Workflow for Byproduct Identification

A Unexpected Spot on TLC / Peak in LC-MS B Isolate Byproduct A->B C Mass Spectrometry Analysis B->C D NMR Analysis B->D E Determine Molecular Weight C->E F Determine Structure D->F G Compare with Potential Side Products E->G F->G H Identify Side Reaction Pathway G->H

Caption: Workflow for identifying unknown byproducts.

Guide 2: Managing Decarboxylation

Given that decarboxylation is a potential side reaction, here is a guide to minimize its occurrence.

ParameterRecommendation to Minimize Decarboxylation
Temperature Maintain the lowest possible reaction temperature for the desired transformation.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.
pH For some carboxylic acids, decarboxylation can be pH-dependent. If your reaction allows, explore if neutral or slightly acidic conditions are more favorable than basic conditions.
Catalyst Certain metal catalysts can promote decarboxylation. If applicable, screen for catalysts that do not facilitate this side reaction.

Potential Side Reaction Pathways

cluster_main This compound cluster_side Potential Side Reactions A Start B Decarboxylation (-CO2) A->B High Temp. C Nucleophilic Substitution of Cl- A->C Strong Nucleophile D Demethylation (-CH3) A->D Strong Acid

Caption: Potential side reaction pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic approach involves a two-step process starting from 2,6-dimethoxybenzoic acid. The first step is the chlorination of the aromatic ring, followed by a nitration step. The directing effects of the methoxy and carboxylic acid groups on the aromatic ring guide the positions of the incoming chloro and nitro groups.

Q2: What are the expected directing effects of the substituents on the 2,6-dimethoxybenzoic acid starting material?

The two methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing.[1][2] The carboxylic acid group (-COOH) is a deactivating group and is meta-directing.[3][4] This combination of directing effects will influence the regioselectivity of the chlorination and subsequent nitration steps.

Q3: What are the main safety precautions to consider during this synthesis?

Both chlorination and nitration reactions involve the use of strong acids and corrosive reagents. Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Chlorinating agents can also be toxic and corrosive.[6] Reactions should be carried out with careful temperature control to avoid runaway reactions.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below. Please note that these are generalized procedures and may require optimization for specific laboratory conditions.

Step 1: Chlorination of 2,6-dimethoxybenzoic acid

This procedure describes a general method for the chlorination of an activated aromatic ring.

Materials:

  • 2,6-dimethoxybenzoic acid

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve 2,6-dimethoxybenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (1.1 equivalents) to the solution while stirring.

  • Add a catalytic amount of trifluoroacetic acid.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-Chloro-2,6-dimethoxybenzoic acid.

  • Purify the crude product by recrystallization.

Step 2: Nitration of 3-Chloro-2,6-dimethoxybenzoic acid

This procedure outlines the nitration of the chlorinated intermediate.

Materials:

  • 3-Chloro-2,6-dimethoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Carefully add 3-Chloro-2,6-dimethoxybenzoic acid (1 equivalent) to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a separate portion of concentrated sulfuric acid, also cooled in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, this compound, is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Troubleshooting Guides

Troubleshooting Chlorination of 2,6-dimethoxybenzoic acid
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive chlorinating agent. 2. Insufficient catalyst. 3. Low reaction temperature.1. Use a fresh bottle of N-Chlorosuccinimide. 2. Increase the amount of trifluoroacetic acid catalyst. 3. Allow the reaction to proceed at room temperature for a longer duration.
Formation of multiple products (isomers) The directing effects of the two methoxy groups and the carboxylic acid group can lead to a mixture of chlorinated isomers.1. Optimize the reaction temperature; lower temperatures may favor a specific isomer. 2. Use a more selective chlorinating agent. 3. Isolate the desired isomer using column chromatography or fractional crystallization.
Product decomposition The reaction conditions are too harsh, leading to degradation of the product.1. Maintain a low reaction temperature. 2. Use a milder chlorinating agent.
Troubleshooting Nitration of 3-Chloro-2,6-dimethoxybenzoic acid
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Over-nitration (formation of dinitro compounds).[7] 3. Product loss during workup.1. Increase the reaction time or slightly increase the amount of nitrating mixture. 2. Maintain a strict temperature control (0-5 °C) and use the stoichiometric amount of nitric acid.[5] 3. Ensure complete precipitation by pouring the reaction mixture into a sufficient amount of ice.
Formation of undesired isomers The directing effects of the substituents may lead to the formation of other nitro isomers.1. Precise temperature control is crucial for regioselectivity in nitration reactions. 2. The order of addition of reagents can sometimes influence the isomer distribution. 3. Purify the product mixture using recrystallization, carefully selecting the solvent system to isolate the desired isomer.
Reaction is too vigorous or uncontrollable The nitration reaction is highly exothermic.1. Ensure slow, dropwise addition of the nitrating mixture. 2. Maintain efficient cooling and stirring throughout the addition. 3. Perform the reaction on a smaller scale initially to establish safe parameters.
Product is difficult to purify The crude product may contain starting material, isomers, or byproducts.1. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective.[8] 2. If recrystallization is insufficient, column chromatography may be necessary.

Visualizing the Process

Synthetic Workflow

Synthetic_Workflow start 2,6-Dimethoxybenzoic Acid step1 Chlorination (NCS, TFA, DCM) start->step1 intermediate 3-Chloro-2,6-dimethoxybenzoic Acid step1->intermediate step2 Nitration (HNO3, H2SO4) intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Logic for Low Yield in Nitration

Troubleshooting_Nitration low_yield Low Yield of Nitrated Product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction over_nitration Over-nitration? low_yield->over_nitration workup_loss Product Loss during Workup? low_yield->workup_loss solution1 Increase reaction time or amount of nitrating agent. incomplete_reaction->solution1 Yes solution2 Maintain strict temperature control (0-5 °C). Use stoichiometric nitric acid. over_nitration->solution2 Yes solution3 Ensure complete precipitation on ice. Optimize washing steps. workup_loss->solution3 Yes

Caption: Decision tree for troubleshooting low yields in the nitration step.

References

troubleshooting failed reactions with 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. Due to the limited availability of specific reaction data for this compound in published literature, this guide combines general organic chemistry principles with the known reactivity of related compounds to offer potential solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is a substituted aromatic carboxylic acid. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number175135-56-5[1][2]
Molecular FormulaC₉H₈ClNO₆[3][4]
Molecular Weight261.62 g/mol [3]
AppearanceSolid (form may vary)N/A
StorageRecommended to store in a cool, dry place.[1]

Q2: What are the expected reactive sites on this molecule?

A2: The primary reactive sites on this compound are the carboxylic acid group, the nitro group, and the aromatic ring itself. The chloro and dimethoxy substituents significantly influence the reactivity of the aromatic ring.

Q3: In what types of reactions is this compound typically used?

A3: While specific examples for this exact compound are scarce in the literature, based on its functional groups, it is likely used as an intermediate in multi-step syntheses. The carboxylic acid can be converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, and the chloro group could potentially undergo nucleophilic aromatic substitution, although the electron-donating methoxy groups may hinder this.

Troubleshooting Failed Reactions

This section addresses potential issues that may arise during common transformations involving this compound.

Amide Bond Formation

Problem: Low or no yield of the desired amide when reacting this compound with an amine.

Possible Causes & Solutions:

Possible CauseRecommended Troubleshooting Steps
Poor activation of the carboxylic acid - Ensure your coupling reagents (e.g., EDC, HATU, HOBt) are fresh and anhydrous. - Consider using a different class of coupling reagent. For sterically hindered amines, stronger activating agents like HATU or COMU may be more effective. - An alternative is to convert the carboxylic acid to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to reaction with the amine.
Steric hindrance - The two methoxy groups ortho to the carboxylic acid create significant steric hindrance. This can impede the approach of the amine. - Prolong the reaction time and/or increase the reaction temperature. - Use a less sterically hindered amine if the synthetic route allows.
Low nucleophilicity of the amine - If using an electron-deficient amine, a stronger base may be required to deprotonate it and increase its nucleophilicity. Use non-nucleophilic bases like DBU or proton sponge. - Ensure the reaction pH is optimal. For many amide couplings, a slightly basic pH is ideal.
Side reactions - The nitro group can potentially react with some reagents. Ensure the chosen reaction conditions are chemoselective for the carboxylic acid.

Experimental Protocol: General Amide Coupling

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add the coupling reagent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Reduction of the Nitro Group

Problem: Incomplete reduction of the nitro group to an amine or formation of side products.

Possible Causes & Solutions:

Possible CauseRecommended Troubleshooting Steps
Incomplete reaction - Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C). - Extend the reaction time or increase the temperature. - For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is active and the system is free of catalyst poisons.
Side reactions - Over-reduction can sometimes occur. Monitor the reaction closely to stop it once the desired product is formed. - Reductive dechlorination (removal of the chloro group) is a potential side reaction, especially with catalytic hydrogenation. Consider using milder reducing agents like sodium dithionite or electrochemical methods if this is an issue.
Poor solubility - Ensure the starting material is fully dissolved in the reaction solvent. A co-solvent system may be necessary. For reductions with metals in acid, ethanol is often a good choice.

Experimental Protocol: Nitro Group Reduction using SnCl₂·2H₂O

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate.

  • Filter the resulting tin salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical flow for troubleshooting common reaction failures with this compound.

AmideCouplingTroubleshooting start Low Amide Yield check_activation Check Reagent Quality & Activation Method start->check_activation check_sterics Consider Steric Hindrance start->check_sterics check_nucleophilicity Evaluate Amine Nucleophilicity start->check_nucleophilicity sub_activation Use fresh coupling reagents Try stronger activator (HATU) Convert to acid chloride check_activation->sub_activation sub_sterics Increase reaction time/temp Use less hindered amine check_sterics->sub_sterics sub_nucleophilicity Add stronger non-nucleophilic base Optimize pH check_nucleophilicity->sub_nucleophilicity

Caption: Troubleshooting logic for failed amide coupling reactions.

NitroReductionTroubleshooting start Incomplete Nitro Reduction check_reductant Evaluate Reducing Agent & Conditions start->check_reductant check_side_reactions Investigate Side Products start->check_side_reactions check_solubility Assess Solubility start->check_solubility sub_reductant Increase equivalents of reducing agent Increase time/temp Check catalyst activity (for H2/Pd-C) check_reductant->sub_reductant sub_side_reactions Monitor reaction closely Consider milder reducing agents to avoid dechlorination check_side_reactions->sub_side_reactions sub_solubility Use a co-solvent system Ensure complete dissolution check_solubility->sub_solubility

Caption: Troubleshooting workflow for nitro group reduction.

References

stability issues of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the functional groups present in the molecule (chlorinated aromatic ring, ether linkages, nitro group, and a carboxylic acid), the primary stability concerns are susceptibility to photodegradation, potential hydrolysis of the methoxy groups under strong acidic conditions, and thermal decomposition at elevated temperatures.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: Is this compound sensitive to pH?

A3: While the carboxylic acid group will ionize depending on the pH, the primary concern is the potential for acid-catalyzed hydrolysis of the dimethoxy ether linkages at low pH (e.g., pH < 2), which could lead to the formation of phenolic impurities.[1] The compound is expected to be more stable in neutral and mildly acidic or basic conditions.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. Benzoic acid and its derivatives can undergo thermal degradation, primarily through decarboxylation, at high temperatures.[2][3][4][5] It is advisable to use the lowest effective temperature for your experiments and to evaluate for potential degradation if heating is necessary.

Q5: Is this compound susceptible to oxidation?

A5: The molecule has functional groups that could be susceptible to strong oxidizing agents. The aromatic ring, substituted with electron-donating methoxy groups, could be a site for oxidative degradation. Advanced oxidation processes are known to degrade nitroaromatic and chlorinated phenolic compounds.[6][7][8][9] Standard laboratory procedures should avoid unnecessary exposure to strong oxidants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram after acidic sample preparation. Acid-catalyzed hydrolysis of the methoxy groups.- Analyze a sample prepared in a neutral or milder acidic pH to see if the unexpected peaks are absent.- If possible, adjust the experimental protocol to avoid strongly acidic conditions.- Characterize the new peaks to confirm if they are hydrolysis products.
Loss of compound potency after exposure to light. Photodegradation, likely involving the nitroaromatic moiety.- Conduct experiments under amber or light-protected conditions.- Use a photostability chamber to quantify the light sensitivity according to ICH Q1B guidelines.- Analyze for the appearance of photodegradation products.
Variable results in experiments conducted at elevated temperatures. Thermal degradation of the molecule.- Run a control sample at room temperature to compare with the heated sample.- Perform a time-course experiment at the elevated temperature to assess the rate of degradation.- Consider alternative, lower-temperature methods if significant degradation is observed.
Inconsistent results when using certain solvents or excipients. Incompatibility or reaction with the solvent/excipient.- Review the chemical properties of all components in your formulation for potential reactivity.- Perform compatibility studies by storing the compound with individual excipients and analyzing for degradation.

Stability Profile Summary

Condition Parameter Expected Stability Potential Degradation Pathway
Hydrolytic pH 1-3Potentially unstableAcid-catalyzed hydrolysis of methoxy groups.
pH 4-8Expected to be stable-
pH 9-12Expected to be stable-
Oxidative 3% H₂O₂May be susceptibleOxidation of the aromatic ring.
Photolytic UV/Vis LightLikely unstablePhotoreduction or rearrangement of the nitro group.[6][10][11][12]
Thermal 60°CExpected to be stable-
>150°CPotentially unstableDecarboxylation of the carboxylic acid.[2][3][5]

Experimental Protocols

The following are representative protocols for conducting forced degradation studies on this compound, based on general ICH guidelines.

1. Acid and Base Hydrolysis

  • Objective: To determine the susceptibility of the compound to hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

    • For base hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.

    • For neutral hydrolysis, dilute the stock solution with water to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it (for acid and base samples), and dilute with mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the compound's stability in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

3. Photostability

  • Objective: To evaluate the effect of light on the stability of the compound.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound.

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark.

    • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

4. Thermal Degradation

  • Objective: To investigate the impact of elevated temperature on the compound.

  • Procedure:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Prepare a solution of the compound and expose it to the same conditions.

    • At specified intervals, remove samples and prepare them for HPLC analysis.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Encountered (e.g., new peaks, loss of assay) check_light Was the experiment conducted under light-protected conditions? start->check_light check_ph What was the pH of the sample preparation? check_light->check_ph Yes photodegradation Potential Photodegradation check_light->photodegradation No check_temp Was the sample exposed to elevated temperatures? check_ph->check_temp Neutral/Mildly Acidic/Basic acid_hydrolysis Potential Acid Hydrolysis check_ph->acid_hydrolysis Strongly Acidic thermal_degradation Potential Thermal Degradation check_temp->thermal_degradation Yes action_light Action: Repeat experiment in amber vials or in the dark. photodegradation->action_light action_ph Action: Analyze sample at a milder pH. acid_hydrolysis->action_ph action_temp Action: Run control at room temperature. thermal_degradation->action_temp

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions start This compound (Drug Substance) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H2O2) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermolysis Thermolysis (Heat) start->thermolysis analysis Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis photolysis->analysis thermolysis->analysis evaluation Evaluate Degradation Profile - Identify Degradants - Determine Degradation Pathways analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Purification of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities typically arise from the synthesis process. The probable synthetic route involves the nitration of 3-Chloro-2,6-dimethoxybenzoic acid. Therefore, you can expect to find:

  • Unreacted Starting Material: 3-Chloro-2,6-dimethoxybenzoic acid.

  • Positional Isomers: Nitration of the aromatic ring can potentially yield other isomers, such as 3-Chloro-2,6-dimethoxy-4-nitrobenzoic acid, although the 5-nitro isomer is the expected major product due to the directing effects of the substituents.

  • Over-nitrated Byproducts: Depending on the reaction conditions, dinitro- products might be formed in small amounts.

  • Residual Solvents and Reagents: Traces of solvents (e.g., dichloromethane, ethanol) and reagents (e.g., nitric acid, sulfuric acid) used in the synthesis and purification steps may be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is effective for removing small amounts of impurities, especially if the impurities have significantly different solubilities than the desired product.

  • Column Chromatography is a more powerful technique for separating the desired product from impurities with similar polarities, such as positional isomers.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity and identifying impurities.

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. A broad melting point range usually indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the desired compound and detect the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then cool.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
The compound "oils out" instead of forming crystals. - The solution is cooling too quickly.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Re-dissolve the oil in a small amount of hot solvent and try a different solvent system with a lower boiling point.- Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the washing solvent is ice-cold to minimize dissolution of the purified crystals.- If performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
The purified crystals are still colored. - Colored impurities are co-crystallizing with the product.- The impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. - The mobile phase is too polar, causing all compounds to elute quickly.- The mobile phase is not polar enough, resulting in slow elution and broad peaks.- The column is overloaded with the crude sample.- Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).- Gradually increase the polarity of the mobile phase (gradient elution).- Use a larger column or load a smaller amount of the crude product.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a highly retained compound, a small amount of a more polar solvent like methanol can be added to the eluent.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Streaking or tailing of the spots on TLC analysis of fractions. - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated.- Add a small amount of acetic acid to the mobile phase to improve the peak shape of acidic compounds.- Ensure the sample is fully dissolved and loaded in a narrow band at the top of the column.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for this compound include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Column Chromatography Protocol

This protocol is for the purification of this compound using normal-phase column chromatography.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A starting point could be a 7:3 or 8:2 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a glass column. Allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Starting Material 3-Chloro-2,6-dimethoxybenzoic acid Nitration Nitration (HNO3, H2SO4) Starting Material->Nitration Crude Product Crude this compound (with impurities) Nitration->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure this compound Recrystallization->Pure Product Column Chromatography->Pure Product HPLC HPLC Pure Product->HPLC MP Melting Point Pure Product->MP NMR NMR Pure Product->NMR Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form? Cool->Crystals Success Pure Crystals Crystals->Success Yes NoCrystals No Crystals Crystals->NoCrystals No OilingOut Oiling Out Crystals->OilingOut Oils Out TroubleshootNoCrystals Concentrate Solution or Add Anti-solvent or Scratch Flask NoCrystals->TroubleshootNoCrystals TroubleshootOilingOut Cool Slower or Change Solvent OilingOut->TroubleshootOilingOut TroubleshootNoCrystals->Cool TroubleshootOilingOut->Cool

challenges in the scale-up of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic pathway commences with the nitration of commercially available 2,6-dimethoxybenzoic acid to yield 2,6-dimethoxy-3-nitrobenzoic acid and/or 2,6-dimethoxy-5-nitrobenzoic acid, followed by a regioselective chlorination step to introduce the chlorine atom at the desired position. The directing effects of the methoxy and carboxylic acid groups on the aromatic ring are crucial in determining the outcome of these electrophilic aromatic substitution reactions.

Q2: What are the primary challenges in the nitration of 2,6-dimethoxybenzoic acid?

The primary challenges during the nitration of 2,6-dimethoxybenzoic acid, a highly activated aromatic ring, include controlling the reaction exotherm, preventing over-nitration (dinitration), and achieving high regioselectivity. The two methoxy groups strongly activate the ring, making it susceptible to vigorous and sometimes uncontrollable reactions with strong nitrating agents.[1][2][3]

Q3: How can I control the regioselectivity of the chlorination step?

Controlling the regioselectivity of the chlorination of the nitrated intermediate is critical. The positions of the existing substituents (two methoxy groups, a nitro group, and a carboxylic acid group) will direct the incoming chlorine atom. The combined electronic and steric effects of these groups must be carefully considered when selecting the chlorinating agent and reaction conditions to favor the formation of the desired 3-chloro isomer.

Q4: What are the key safety precautions to consider during this synthesis?

The nitration step involves the use of a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and can cause severe burns. These reactions are also highly exothermic and pose a risk of thermal runaway if not properly controlled.[4][5] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A blast shield is recommended, especially during scale-up.

Troubleshooting Guides

Problem 1: Low Yield and/or Formation of Multiple Isomers During Nitration
Potential Cause Troubleshooting/Optimization Strategy
Incorrect Reaction Temperature Maintain a low reaction temperature (typically 0-5 °C) to minimize the formation of undesired ortho and para isomers. Use an ice-salt bath for efficient cooling.[4]
Inappropriate Nitrating Agent Concentration Use a carefully prepared nitrating mixture of concentrated nitric acid and sulfuric acid. The ratio of these acids can influence the reaction rate and selectivity.
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution, which is crucial for consistent product quality.
Sub-optimal Reaction Time Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.
Problem 2: Poor Yield and/or Low Purity After Chlorination
Potential Cause Troubleshooting/Optimization Strategy
Incorrect Chlorinating Agent The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS) can significantly impact the regioselectivity and yield. The reactivity of the substrate should guide the selection.
Sub-optimal Reaction Temperature The reaction temperature for chlorination should be carefully controlled to prevent side reactions and ensure the desired isomer is the major product.
Presence of Moisture Ensure all glassware is dry and use anhydrous solvents, as moisture can react with some chlorinating agents and affect the reaction outcome.
Inefficient Purification Separation of the desired 3-chloro isomer from other chlorinated byproducts may require careful recrystallization from a suitable solvent system or column chromatography.[6][7][8]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting/Optimization Strategy
Product is an Oily Residue Ensure complete reaction and proper work-up. If the product is an oil, try triturating with a non-polar solvent to induce crystallization.
Co-precipitation of Isomers Use fractional crystallization with different solvent systems to separate isomers with different solubilities.[6]
Presence of Starting Material Monitor the reaction to completion. If starting material remains, consider adjusting the reaction time, temperature, or stoichiometry of reagents. Purification by column chromatography may be necessary.
Insoluble Impurities Filter the crude product solution while hot to remove any insoluble impurities before crystallization.

Experimental Protocols

Key Experiment: Nitration of 2,6-Dimethoxybenzoic Acid (Illustrative Protocol)

Disclaimer: This is a generalized protocol based on standard nitration procedures for similar compounds and should be optimized for specific laboratory conditions and scale.

Materials:

  • 2,6-Dimethoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2,6-dimethoxybenzoic acid to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

  • Add the cold nitrating mixture dropwise to the solution of 2,6-dimethoxybenzoic acid over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.[4]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_nitration Step 1: Nitration cluster_chlorination Step 2: Chlorination 2_6_Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) 2_6_Dimethoxybenzoic_Acid->Nitration Nitrated_Intermediate 2,6-Dimethoxy-X-nitrobenzoic Acid Nitration->Nitrated_Intermediate Chlorination Chlorination (Chlorinating Agent) Nitrated_Intermediate->Chlorination Final_Product 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic Acid Chlorination->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Nitration cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Isomer Formation in Nitration temp Incorrect Temperature start->temp reagent Wrong Reagent Ratio start->reagent mixing Poor Mixing start->mixing control_temp Maintain 0-5 °C temp->control_temp Optimize optimize_reagent Optimize HNO₃/H₂SO₄ Ratio reagent->optimize_reagent Optimize ensure_mixing Use Efficient Stirring mixing->ensure_mixing Improve

Caption: Troubleshooting logic for the nitration step.

References

avoiding degradation of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to protect the compound from moisture and light.

Q2: What substances are incompatible with this compound?

A2: Avoid storing this compound with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances can lead to chemical reactions that degrade the compound.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color or the appearance of clumping due to moisture absorption. However, chemical degradation may not always be visible. If you suspect degradation, it is advisable to perform analytical testing to confirm the purity of the compound.

Q4: What potential hazards are associated with the degradation of this compound?

A4: Degradation of this compound can produce hazardous decomposition products. Under thermal stress, it may release nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, moisture, or incompatible substances.1. Verify that the storage container is tightly sealed and opaque. 2. Store in a desiccator to minimize moisture exposure. 3. Confirm that no incompatible substances are stored in the immediate vicinity. 4. If degradation is suspected, re-analyze the compound for purity.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.1. Perform a purity check using a suitable analytical method (e.g., HPLC). 2. If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Review experimental conditions to ensure the compound is not degrading during the experiment (e.g., due to pH, temperature, or exposure to light).
Unexpected peaks in analytical chromatogram Presence of degradation products.1. Compare the chromatogram to that of a known pure standard. 2. Attempt to identify the degradation products based on their retention times and spectral data. 3. Review the storage conditions and handling procedures to identify the source of degradation.

Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, including hydrolysis, photolysis, and reduction of the nitro group. The following diagram illustrates a potential degradation pathway.

G Potential Degradation Pathway A 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic acid B Hydrolysis of Methoxy Groups A->B Moisture/Acid/Base C Reduction of Nitro Group A->C Reducing Agents D Photodegradation A->D UV Light E Hydroxy- and Amino- substituted Benzoic Acids B->E C->E D->E G Troubleshooting Workflow A Suspected Degradation (e.g., inconsistent results) B Visual Inspection (color, clumping) A->B C Purity Analysis (e.g., HPLC) A->C If no visual signs B->C If abnormal D Review Storage Conditions (temp, light, humidity) C->D If purity is low E Check for Incompatible Substances D->E F Quarantine and Re-test or Discard Batch E->F G Implement Corrective Actions (e.g., improve storage) F->G

analytical method development for 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method development and routine purity assessment of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of this compound?

A1: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and recommended starting point for the analysis of aromatic acids like this compound. A C18 column is a good initial choice for the stationary phase, and a mobile phase consisting of an acidified aqueous component and an organic modifier (like acetonitrile or methanol) is typically effective.

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent. The ideal solvent is the mobile phase itself to avoid peak distortion. If the compound has limited solubility in the mobile phase, you can use a stronger, miscible solvent like pure acetonitrile or methanol for the stock solution and then dilute it with the mobile phase to the working concentration. Ensure the final sample is filtered through a 0.45 µm syringe filter before injection to protect the HPLC system from particulate matter.

Q3: What are the potential impurities I should look for?

A3: Potential impurities can arise from the synthetic route or degradation. These could include starting materials, intermediates, isomers, or degradation products formed through hydrolysis, decarboxylation, or reduction of the nitro group. It is advisable to perform stress testing (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally degrade the sample and identify potential degradation products.

Q4: Can I use Gas Chromatography (GC) for the purity assessment?

A4: Gas chromatography is generally less suitable for non-volatile and thermally labile compounds like benzoic acid derivatives. The high temperatures in the GC inlet and column can lead to the degradation of this compound, making quantification unreliable. Derivatization could be an option to increase volatility, but it adds complexity to the sample preparation. HPLC is the preferred technique.

Troubleshooting Guide

Peak Shape Problems

Q: My peak for this compound is tailing. What could be the cause and how can I fix it?

A: Peak tailing for acidic compounds is often caused by strong interactions with the stationary phase or secondary interactions with active sites on the silica backbone of the column.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: The free silanol groups on the silica surface of the column can interact with the acidic proton of your compound.

      • Solution: Lower the pH of the aqueous portion of your mobile phase by adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This will suppress the ionization of the silanol groups and the carboxylic acid, reducing the unwanted interactions.[1]

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

      • Solution: Dilute your sample and reinject.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

      • Solution: Flush the column with a strong solvent, like 100% acetonitrile or isopropanol. If the problem persists, consider replacing the column.[2]

Q: I am observing peak fronting. What is the issue?

A: Peak fronting is less common than tailing but can occur.

  • Possible Causes & Solutions:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[3]

      • Solution: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[3]

    • Column Overload: Similar to tailing, severe column overload can also manifest as fronting.

      • Solution: Reduce the concentration of your sample.

Q: My main peak is split or shows shoulders. What should I do?

A: Peak splitting or shoulders can be due to several factors related to the column, sample preparation, or injection.

  • Possible Causes & Solutions:

    • Clogged Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing uneven flow.

      • Solution: Replace the column inlet frit or use a new column. Always filter your samples and mobile phases.[3]

    • Column Void: A void or channel has formed at the head of the column.

      • Solution: This is often irreversible. Replacing the column is the best solution. Using a guard column can help extend the life of the analytical column.[2]

    • Co-eluting Impurity: A closely eluting impurity can appear as a shoulder on the main peak.

      • Solution: Adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio or the type of organic modifier) or the gradient slope to improve resolution.

Retention Time and Baseline Issues

Q: The retention time of my analyte is shifting between injections. Why is this happening?

A: Retention time instability is a common issue that points to problems with the HPLC system or mobile phase preparation.

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or fluctuations in the pump's proportioning valves can lead to retention time drift.[4]

      • Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump's performance.[4]

    • Column Temperature Fluctuations: The laboratory temperature can affect retention times.[2]

      • Solution: Use a column oven to maintain a constant temperature.[4]

    • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run, can cause retention time shifts.[4]

      • Solution: Increase the equilibration time to ensure the column is ready for the next injection.[4]

    • Leaks in the System: A leak in the pump, injector, or fittings can cause pressure and flow rate fluctuations, affecting retention times.

      • Solution: Inspect the system for any visible leaks and tighten fittings where necessary.

Q: I am observing a noisy or drifting baseline. What are the potential causes?

A: A stable baseline is crucial for accurate quantification. Noise and drift can originate from the detector, mobile phase, or pump.

  • Possible Causes & Solutions:

    • Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline spikes.

      • Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped air.[4]

    • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline, especially in gradient elution.[3]

      • Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.

    • Detector Lamp Issue: An aging detector lamp can cause increased noise.

      • Solution: Check the lamp's energy output. If it is low, replace the lamp.

    • Pump Malfunction: Pulsations from the pump that are not adequately dampened can cause a noisy baseline.

      • Solution: Check the pump's check valves and seals for wear and tear.

Data and Protocols

Table 1: Proposed HPLC Method Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Diluent 50:50 Water:Acetonitrile
Table 2: Troubleshooting Summary
ProblemPossible CauseRecommended Solution(s)
Peak Tailing Secondary silanol interactionsLower mobile phase pH (e.g., add 0.1% TFA or Formic Acid)
Column overloadDilute the sample
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in mobile phase or inject smaller volume
Split Peaks Clogged column frit or column voidReplace frit or column; use a guard column
Co-eluting impurityOptimize mobile phase composition for better resolution
Shifting Retention Times Inconsistent mobile phasePrepare fresh mobile phase; check pump proportioning
Temperature fluctuationsUse a column oven
Insufficient column equilibrationIncrease equilibration time
Noisy Baseline Air bubbles in the systemDegas mobile phase; purge pump
Contaminated mobile phaseUse HPLC-grade solvents and prepare fresh
Aging detector lampReplace UV lamp

Experimental Protocol: Purity Assessment by HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the sample by area percent, assuming all impurities have the same response factor as the main peak.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for purity assessment of this compound.

Degradation_Pathway Main 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic acid Hydrolysis Hydrolysis Product (e.g., loss of methoxy group) Main->Hydrolysis Base/Acid Decarboxylation Decarboxylation Product (loss of COOH) Main->Decarboxylation Heat Reduction Reduction Product (e.g., nitro to amino) Main->Reduction Reducing Agent

Caption: Potential degradation pathways leading to impurities.

Troubleshooting_Tree Start Chromatographic Problem? PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Baseline Baseline Issue? Start->Baseline Tailing Tailing PeakShape->Tailing Splitting Splitting PeakShape->Splitting Sol3 Check Mobile Phase Prep & Pump Retention->Sol3 Sol4 Degas Mobile Phase Baseline->Sol4 Sol1 Lower Mobile Phase pH Tailing->Sol1 Sol2 Check for Column Void/ Clogged Frit Splitting->Sol2

Caption: Decision tree for common HPLC troubleshooting issues.

References

Validation & Comparative

A Comparative Analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid and Other Nitrobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid alongside other notable nitrobenzoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, biological activities, and toxicological profiles of these compounds. The inclusion of detailed experimental protocols and visual diagrams of relevant signaling pathways aims to furnish a practical and thorough resource for laboratory application and further research.

Introduction to Nitrobenzoic Acids

Nitrobenzoic acids are a class of aromatic carboxylic acids characterized by the presence of one or more nitro groups on the benzene ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic and chemical properties of these molecules, making them valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. Their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on a comparative evaluation of this compound against other mono- and di-substituted nitrobenzoic acids to elucidate the impact of substitution patterns on their chemical and biological characteristics.

Comparative Physicochemical Properties

The physicochemical properties of nitrobenzoic acids, such as acidity (pKa), lipophilicity (logP), melting point, and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The substitution pattern on the benzoic acid ring profoundly affects these parameters.

PropertyThis compound2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid3-Chloro-5-nitrobenzoic acid
Molecular Formula C₉H₈ClNO₆C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄C₇H₄ClNO₄
Molecular Weight 261.62 g/mol 167.12 g/mol 167.12 g/mol 167.12 g/mol 201.56 g/mol
Melting Point (°C) 129 °C[1]146-148 °C139-141 °C242 °C140-148 °C
pKa (Predicted) 2.79 ± 0.29[1]~2.17~3.47~3.443.11 ± 0.10
Boiling Point (°C) (Predicted) 428.0 ± 45.0 °C[1]Not availableNot availableNot available351.1 ± 27.0 °C
Density (g/cm³) (Predicted) 1.505 ± 0.06[1]Not availableNot availableNot available1.602 ± 0.06
logP (Predicted) Not availableNot availableNot availableNot availableNot available
Appearance Cream Solid Crystalline[2]Yellowish-white crystalsOff-white to yellowish-white crystalsPale yellow crystalline compoundLight yellow to brown Solid

Note: Some of the physicochemical data for this compound and other compounds are predicted values and should be confirmed experimentally.

Comparative Biological Activities

The biological activities of nitrobenzoic acids are diverse and are significantly influenced by the nature and position of substituents on the aromatic ring. Key activities include antibacterial, anti-inflammatory, and cytotoxic effects.

Antibacterial Activity

Nitroaromatic compounds often exhibit antibacterial properties, which are frequently attributed to the reductive activation of the nitro group by bacterial nitroreductases to form cytotoxic reactive nitrogen species.

CompoundTarget OrganismMIC
This compound E. coli, S. aureusData not available
Benzoic Acid E. coli O1571 mg/mL[3]
2-Hydroxybenzoic Acid E. coli O1571 mg/mL[3]
Various Hydroxybenzoic Acids E. coli, P. aeruginosa, S. aureus, B. subtilis2-6 mg/mL
Anti-inflammatory Activity

The anti-inflammatory potential of nitrobenzoic acid derivatives is an area of active research. A common mechanism involves the modulation of inflammatory pathways, such as the inhibition of nitric oxide (NO) production.

CompoundAssayIC₅₀
This compound NO Inhibition in LPS-stimulated RAW 264.7 cellsData not available
FR038251 (5-chloro-1,3-dihydro-2H-benzimidazol-2-one) iNOS Inhibition1.7 µM[4]
FR191863 (5-chloro-2,4(1H,3H)-quinazolonedione) iNOS Inhibition1.9 µM[4]
Aminoguanidine (Reference) iNOS Inhibition2.1 µM[4]

Note: Quantitative data on the anti-inflammatory activity of this compound is not currently available. The data for other compounds with structural similarities are provided for context.

Cytotoxic Activity

The cytotoxic effects of nitrobenzoic acids against various cancer cell lines are of interest for the development of new anticancer agents.

CompoundCell LineIC₅₀
This compound Various cancer cell linesData not available
Various β-keto-1,2,3-triazole derivatives MCF-7>54.6, 43.6, 44.4, 46.1, 39.3, >52.5 µM[5]
Various 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids MCF-7, HCT-11615.6 to 23.9 µM[6]
Doxorubicin (Reference) MCF-7, HCT-11619.7 and 22.6 µM, respectively[6]

Note: IC₅₀ values for this compound are not available in the reviewed literature and should be determined experimentally.

Comparative Toxicological Profile

The toxicity of nitrobenzoic acids is a critical aspect of their evaluation for any potential therapeutic application. Acute toxicity is often assessed by determining the median lethal dose (LD₅₀).

CompoundRoute of AdministrationSpeciesLD₅₀
This compound Oral, Dermal, InhalationNot availableData not available
3-Nitrobenzoic acid IntravenousMouse640 mg/kg[5]
4-Nitrobenzoic acid OralRat1960 mg/kg[7]
4-Chloro-3-nitrobenzoic acid OralRat3150 mg/kg[8]
2-Chloro-5-nitrobenzoic acid Not specifiedNot specifiedA skin and strong eye irritant[9]
3-Chloro-5-nitrobenzoic acid Not specifiedNot specifiedHarmful if swallowed, causes skin and serious eye irritation[10]

Note: A comprehensive toxicological profile for this compound is not currently available. The provided data for other nitrobenzoic acids indicate a range of toxicities.

Signaling Pathways and Experimental Workflows

Nitroreductase-Mediated Activation

The biological activity of many nitroaromatic compounds is dependent on their enzymatic reduction by nitroreductases, which are found in bacteria and some eukaryotic cells. This process is a key mechanism for the activation of certain prodrugs.

Nitroreductase_Pathway Nitroreductase Activation Pathway Nitroaromatic_Compound Nitroaromatic Compound (e.g., Nitrobenzoic Acid) Reactive_Intermediates Nitroso & Hydroxylamine Intermediates Nitroaromatic_Compound->Reactive_Intermediates Reduction Nitroreductase Bacterial Nitroreductase NADP NAD(P)+ Nitroreductase->NADP Nitroreductase->Reactive_Intermediates NADPH NAD(P)H NADPH->Nitroreductase e- donor Cellular_Damage Cellular Damage (DNA, proteins) Reactive_Intermediates->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Nitroreductase Activation Pathway
NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway.

NFkB_Pathway NF-κB Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation Cascade IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P p-IκB (Ubiquitinated) IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

NF-κB Inflammatory Signaling
Experimental Workflow: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell viability and cytotoxicity.

MTT_Workflow MTT Assay Experimental Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of test compound Incubation1->Compound_Treatment Incubation2 Incubate (e.g., 48h) Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

MTT Assay Workflow

Detailed Experimental Protocols

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of the nitrobenzoic acid derivative.

Materials:

  • Potentiometer with a pH electrode

  • Standard pH buffers (pH 4, 7, and 10)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.15 M Potassium Chloride (KCl) solution

  • Test compound (nitrobenzoic acid derivative)

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the potentiometer using the standard pH buffers.

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a concentration of at least 10⁻⁴ M.

  • Titration Setup: Transfer a known volume of the sample solution to a reaction vessel. Add KCl solution to maintain a constant ionic strength. Place the vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration: Titrate the acidic sample solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of Partition Coefficient (logP) by Shake-Flask Method

Objective: To determine the lipophilicity of the nitrobenzoic acid derivative.

Materials:

  • n-Octanol, pre-saturated with water

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • Test compound

  • Separatory funnels or centrifuge tubes

  • Shaker

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol and aqueous phases by shaking them together for 24 hours and then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous phases to a separatory funnel. Add a small volume of the compound's stock solution.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases. Let the phases separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Cytotoxicity Assessment by MTT Assay

Objective: To determine the cytotoxic effect of the nitrobenzoic acid derivative on a selected cell line.

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., a cancer cell line)

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antibacterial Susceptibility Testing by Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the nitrobenzoic acid derivative against selected bacterial strains.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Dilute the standardized bacterial inoculum to the final desired concentration (approximately 5 x 10⁵ CFU/mL) and add it to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This comparative guide provides a foundational overview of this compound in relation to other nitrobenzoic acids. The available data suggest that substitutions on the benzoic acid ring significantly modulate physicochemical properties and biological activities. However, a notable lack of specific quantitative data for this compound in the public domain highlights the necessity for further experimental investigation. The detailed protocols provided herein offer a standardized approach for researchers to generate this crucial data, enabling a more comprehensive and direct comparison. Future studies should focus on determining the MIC, IC₅₀, and LD₅₀ values for this compound to fully elucidate its potential in drug discovery and development.

References

Structural Validation of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Comparative Guide Using NMR and MS Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for the structural validation of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data as a primary reference. To offer a robust contextual analysis, this data is compared with experimentally obtained data from structurally related analogues. This approach provides a framework for researchers to interpret their own experimental findings and validate the structure of newly synthesized batches of this compound.

Comparative Spectroscopic Data

The structural integrity of this compound can be unequivocally confirmed through the complementary techniques of NMR and Mass Spectrometry. Below, we present the predicted data for the target compound alongside experimental data for analogous molecules.

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Table 1: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization Mode[M-H]⁻ (m/z)
This compound (Predicted) C₉H₈ClNO₆261.62ESI⁻259.99675[1]
3-Chlorobenzoic acid (Experimental)C₇H₅ClO₂156.57EI155
3-Nitrobenzoic acid (Experimental)C₇H₅NO₄167.12ESI⁻166.0
3,5-Dinitrobenzoic acid (Experimental)C₇H₄N₂O₆212.12ESI⁻211.0

Data for analogous compounds are representative and may vary based on experimental conditions.

NMR Spectroscopy Data

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms within a molecule, providing a detailed structural fingerprint.

¹H NMR Spectroscopy

Table 2: Comparison of ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic-HMethoxy-H
This compound (Predicted) ~8.0 (s, 1H)~4.0 (s, 6H)
3-Chlorobenzoic acid (in DMSO-d₆)7.55 (t), 7.70 (m), 7.79 (m)-
3,4,5-Trimethoxybenzoic acid (in DMSO-d₆)7.25 (s, 2H)3.74 (s, 3H), 3.84 (s, 6H)

Predicted chemical shifts for the target compound are estimations and may differ slightly from experimental values. The single aromatic proton in the target compound is expected to be a singlet due to the lack of adjacent protons.

¹³C NMR Spectroscopy

Table 3: Comparison of ¹³C NMR Data (Chemical Shifts in ppm)

CompoundCarboxyl-CAromatic-CMethoxy-C
This compound (Predicted) ~165~110-155~56
3-Chlorobenzoic acid (in DMSO-d₆)166.54128.37, 129.30, 131.30, 133.15, 133.37, 133.82-
3,4,5-Trimethoxybenzoic acid (in DMSO-d₆)167.40106.98, 126.38, 141.81, 153.1156.35, 60.55

Predicted chemical shifts for the target compound are estimations. The number of signals and their approximate chemical shifts in the aromatic region will be characteristic of the substitution pattern.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of the compound's structure.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a solvent compatible with liquid chromatography and mass spectrometry, such as methanol or acetonitrile.

  • Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in negative ion mode. Acquire mass spectra over a relevant m/z range (e.g., 100-500).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_Acquisition NMR Spectroscopy (1H & 13C) Purification->NMR_Acquisition MS_Acquisition Mass Spectrometry (LC-MS) Purification->MS_Acquisition NMR_Analysis NMR Data Analysis NMR_Acquisition->NMR_Analysis MS_Analysis MS Data Analysis MS_Acquisition->MS_Analysis Comparison Comparison with Predicted/Reference Data NMR_Analysis->Comparison MS_Analysis->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

References

biological activity of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives

An objective comparison of the performance of various substituted benzoic acid derivatives, supported by experimental data, to guide researchers and professionals in drug development.

Derivatives of benzoic acid, particularly those with chloro, methoxy, and nitro substitutions, represent a class of compounds with diverse and significant biological activities. Research has demonstrated their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative overview of the biological activities of various derivatives, supported by experimental data from published studies, to assist researchers in navigating the therapeutic potential of this chemical scaffold.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of several benzoic acid derivatives from various studies. This data provides a quantitative basis for comparing the efficacy of different substitution patterns.

Compound/DerivativeTarget/AssayActivity MeasurementResultReference
Compound 11 (a 2,5-diketopiperazine derivative)A549 Human Lung CarcinomaIC501.2 µM[1]
Hela Human Cervical CarcinomaIC500.7 µM[1]
p-nitro benzoic acidJack bean ureaseKi (Enzyme-inhibitor constant)Lower Ki than p-chloro benzoic acid (indicating stronger binding)[2]
p-chloro benzoic acidJack bean ureaseKi (Enzyme-inhibitor constant)Higher Ki than p-nitro benzoic acid[2]
Compound 1 (a 2-chloro-5-nitrobenzoic acid derivative)Gram-positive and Gram-negative bacteriaBroad inhibitory profile-[3]
Compound 2 (a 2-chloro-5-nitrobenzoic acid derivative)Methicillin-resistant Staphylococcus aureus (MRSA)Inhibition zone comparable to gentamicin16 mm[3]
Compound 9 (a trimethoxyphenyl-based analogue)HepG2 Human Hepatocellular CarcinomaIC501.38 µM[4]
Compound 10 (a trimethoxyphenyl-based analogue)HepG2 Human Hepatocellular CarcinomaIC502.52 µM[4]
Compound 11 (a trimethoxyphenyl-based analogue)HepG2 Human Hepatocellular CarcinomaIC503.21 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, Hela, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][4]

Antibacterial Susceptibility Testing (Zone of Inhibition)

This method assesses the antimicrobial activity of a compound.

  • Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium to a specific turbidity.

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of an agar plate.

  • Compound Application: Sterile paper discs impregnated with the test compounds at specific concentrations are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger diameter indicates greater antibacterial activity.[3]

Enzyme Inhibition Assay (Urease Inhibition)

This assay determines the ability of a compound to inhibit a specific enzyme.

  • Enzyme and Substrate Preparation: A solution of the enzyme (e.g., Jack bean urease) and its substrate (e.g., urea) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibition Study: The reaction mixture contains the enzyme, substrate at varying concentrations, and the inhibitor at a fixed concentration.

  • Kinetic Measurement: The rate of the enzymatic reaction is measured, often by monitoring the production of a product (e.g., ammonia) over time.

  • Data Analysis: The data is plotted using methods like the Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive) and to calculate the enzyme-inhibitor constant (Ki).[2]

Visualizing Molecular Mechanisms and Workflows

Understanding the underlying signaling pathways and experimental procedures is facilitated by visual diagrams.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed cells in 96-well plate Seed cells in 96-well plate Add test compounds at various concentrations Add test compounds at various concentrations Seed cells in 96-well plate->Add test compounds at various concentrations Incubate for 48 hours Incubate for 48 hours Add test compounds at various concentrations->Incubate for 48 hours Add MTT solution Add MTT solution Incubate for 48 hours->Add MTT solution Incubate for 4 hours Incubate for 4 hours Add MTT solution->Incubate for 4 hours Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate for 4 hours->Add DMSO to dissolve formazan Measure absorbance Measure absorbance Add DMSO to dissolve formazan->Measure absorbance Calculate percentage of cell viability Calculate percentage of cell viability Measure absorbance->Calculate percentage of cell viability Determine IC50 value Determine IC50 value Calculate percentage of cell viability->Determine IC50 value

Caption: Workflow of the MTT assay for determining cytotoxicity.

G Anticancer Compound Anticancer Compound Tubulin Tubulin Anticancer Compound->Tubulin inhibits polymerization Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics affects Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation disrupts Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of action for tubulin-targeting anticancer agents.

References

comparing the reactivity of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid and structurally similar compounds. The electronic interplay of the chloro, dimethoxy, and nitro substituents on the benzoic acid core dictates its reactivity in key chemical transformations, primarily nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes in pharmaceutical and materials science.

I. Nucleophilic Aromatic Substitution (SNAr) Reactivity

The presence of a nitro group, a potent electron-withdrawing group, ortho and para to the chlorine atom, significantly activates the aromatic ring of this compound towards nucleophilic attack. This activation is a hallmark of the SNAr mechanism, which proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of this reaction is highly sensitive to the electronic nature of other substituents on the ring.

The two methoxy groups at the 2 and 6 positions, being ortho to the chlorine, exert a significant electronic influence. While methoxy groups are typically considered electron-donating through resonance, their inductive effect is electron-withdrawing. In the context of SNAr, the stabilization of the negatively charged Meisenheimer intermediate is paramount. The precise impact of the methoxy groups in this specific arrangement on the reaction rate, when compared to other substituents, requires experimental validation.

Logical Relationship for SNAr Reactivity

SNAr Reactivity sub Substituted Chloronitrobenzoate mc Meisenheimer Complex (Rate-Determining Step) sub->mc + Nucleophile nuc Nucleophile prod Substituted Product mc->prod - Leaving Group lg Leaving Group (Cl-)

Caption: General mechanism for the SNAr reaction.

Comparative Data for Nucleophilic Aromatic Substitution
CompoundSubstituents at C2, C6Expected Relative Rate Constant (k_rel)Rationale
This compound -OCH3, -OCH3 1.0 Reference compound. Methoxy groups have competing electron-donating resonance and electron-withdrawing inductive effects.
3-Chloro-2,6-dimethyl-5-nitrobenzoic acid-CH3, -CH3< 1.0Methyl groups are electron-donating, which would destabilize the Meisenheimer complex, slowing the reaction.
3,5-Dichloro-2,6-dinitrobenzoic acid-Cl, -NO2> 1.0Additional strongly electron-withdrawing chloro and nitro groups would further stabilize the Meisenheimer complex, accelerating the reaction.
3-Chloro-5-nitrobenzoic acid-H, -H> 1.0The absence of electron-donating methoxy groups would likely lead to a faster reaction, as there is less electronic opposition to the formation of the negatively charged intermediate.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for the reaction of a substituted chloronitrobenzoic acid with an amine nucleophile.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted chloronitrobenzoic acid (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents: Add the amine nucleophile (1.2 eq.) to the solution, followed by a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

II. Nitro Group Reduction Reactivity

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals and dyes. The rate of this reduction is sensitive to the electronic environment of the aromatic ring. Electron-donating groups generally increase the electron density on the nitro group, making it less electrophilic and thus slowing down the rate of reduction. Conversely, electron-withdrawing groups can facilitate this transformation.

The two electron-donating methoxy groups in this compound are expected to decrease the rate of nitro group reduction compared to unsubstituted nitrobenzoic acid. The chloro and carboxylic acid groups, being electron-withdrawing, will have an opposing effect.

Experimental Workflow for Catalytic Nitro Reduction

Nitro Reduction Workflow start Start: Substituted Nitroaromatic + Catalyst (e.g., Pd/C) + Hydrogen Source (e.g., H2) reaction Reaction: Stirring under H2 atmosphere at specified temperature and pressure start->reaction filtration Work-up: Filtration to remove catalyst reaction->filtration extraction Purification: Extraction and solvent removal filtration->extraction product Product: Substituted Aniline extraction->product

Caption: General workflow for catalytic hydrogenation.

Comparative Data for Nitro Group Reduction

Similar to the SNAr reaction, specific kinetic data for the reduction of this compound is scarce. The following table provides a qualitative comparison of expected reaction rates based on the electronic effects of the substituents.

CompoundSubstituents at C2, C6Expected Relative Rate of ReductionRationale
This compound -OCH3, -OCH3 1.0 Reference compound. Electron-donating methoxy groups are expected to slow the reduction.
3-Chloro-2,6-dimethyl-5-nitrobenzoic acid-CH3, -CH3< 1.0Stronger electron-donating methyl groups would further decrease the rate of reduction.
3,5-Dichloro-2,6-dinitrobenzoic acid-Cl, -NO2> 1.0The presence of additional strong electron-withdrawing groups would increase the electrophilicity of the nitro group, leading to a faster reduction.
3-Chloro-5-nitrobenzoic acid-H, -H> 1.0The absence of electron-donating methoxy groups would result in a faster reduction compared to the reference compound.

Experimental Protocol: General Procedure for Catalytic Reduction of a Nitro Group

This protocol outlines a general method for the catalytic hydrogenation of a substituted nitroaromatic compound.

  • Catalyst Preparation: To a solution of the nitroaromatic compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (or use a hydrogen balloon).

  • Reaction Conditions: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Pd/C can be pyrophoric when dry.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by recrystallization or column chromatography if necessary.

III. Conclusion

The reactivity of this compound is a nuanced interplay of the electronic effects of its substituents. The strong electron-withdrawing nitro group primes the molecule for nucleophilic aromatic substitution at the chloro-substituted position. The methoxy groups, with their dual electronic nature, are expected to modulate this reactivity, likely resulting in a slower SNAr reaction compared to analogues lacking these electron-donating groups. Conversely, for the reduction of the nitro group, the electron-donating character of the methoxy groups is anticipated to decrease the reaction rate compared to less electron-rich systems.

The provided protocols offer a starting point for the experimental investigation of these reactions. Researchers should note that optimization of reaction conditions, including solvent, temperature, and catalyst choice, will be crucial for achieving high yields and selectivities in specific synthetic applications. Further quantitative studies are warranted to precisely delineate the structure-reactivity relationships within this class of compounds.

A Spectroscopic Comparison of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of isomeric compounds is crucial for unambiguous identification and characterization. This guide provides a comparative analysis of the predicted spectroscopic data for 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid and its positional isomers. Due to the limited availability of experimental data, this comparison relies on computationally predicted spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide aims to highlight the subtle yet significant differences in the spectral properties of these isomers, arising from the varied positions of the chloro, methoxy, and nitro substituents on the benzoic acid framework. Understanding these differences is paramount for reaction monitoring, quality control, and the overall advancement of research and development involving these compounds.

Isomers Under Investigation

The isomers included in this comparative analysis are:

  • Isomer 1 (Target Compound): this compound

  • Isomer 2: 4-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

  • Isomer 3: 5-Chloro-2,6-dimethoxy-3-nitrobenzoic acid

  • Isomer 4: 3-Chloro-2,5-dimethoxy-6-nitrobenzoic acid

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for the aforementioned isomers. These values were generated using validated computational models and provide a basis for distinguishing between the different isomeric forms.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonsIsomer 1 (3-Cl, 2,6-di-OCH₃, 5-NO₂)Isomer 2 (4-Cl, 2,6-di-OCH₃, 5-NO₂)Isomer 3 (5-Cl, 2,6-di-OCH₃, 3-NO₂)Isomer 4 (3-Cl, 2,5-di-OCH₃, 6-NO₂)
Ar-H 8.1 (s, 1H)7.9 (s, 1H)7.6 (d, 1H), 7.4 (d, 1H)7.5 (s, 1H)
-OCH₃ 4.0 (s, 3H), 3.9 (s, 3H)4.1 (s, 3H), 3.9 (s, 3H)4.0 (s, 3H), 3.8 (s, 3H)4.0 (s, 3H), 3.9 (s, 3H)
-COOH ~11-13 (br s, 1H)~11-13 (br s, 1H)~11-13 (br s, 1H)~11-13 (br s, 1H)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonIsomer 1 (3-Cl, 2,6-di-OCH₃, 5-NO₂)Isomer 2 (4-Cl, 2,6-di-OCH₃, 5-NO₂)Isomer 3 (5-Cl, 2,6-di-OCH₃, 3-NO₂)Isomer 4 (3-Cl, 2,5-di-OCH₃, 6-NO₂)
C=O 165.0164.8165.2165.5
C-Cl 125.0130.0135.0128.0
C-NO₂ 148.0147.5150.0152.0
C-OCH₃ 155.0, 152.0154.0, 151.0156.0, 153.0153.0, 150.0
Ar-C 130.0, 115.0, 110.0132.0, 118.0, 112.0133.0, 120.0, 115.0, 110.0135.0, 125.0, 118.0
-OCH₃ 56.0, 56.556.2, 56.756.3, 56.856.1, 56.6

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional GroupIsomer 1 (3-Cl, 2,6-di-OCH₃, 5-NO₂)Isomer 2 (4-Cl, 2,6-di-OCH₃, 5-NO₂)Isomer 3 (5-Cl, 2,6-di-OCH₃, 3-NO₂)Isomer 4 (3-Cl, 2,5-di-OCH₃, 6-NO₂)
O-H (Carboxylic Acid) 3200-2500 (broad)3200-2500 (broad)3200-2500 (broad)3200-2500 (broad)
C=O (Carboxylic Acid) ~1710~1712~1708~1715
C=C (Aromatic) ~1600, ~1450~1605, ~1455~1595, ~1445~1610, ~1460
NO₂ (Asymmetric Stretch) ~1530~1535~1525~1540
NO₂ (Symmetric Stretch) ~1350~1355~1345~1360
C-O (Methoxy) ~1250, ~1050~1255, ~1055~1245, ~1045~1260, ~1060
C-Cl ~750~760~740~770

Table 4: Predicted Mass Spectrometry Data (m/z)

IonIsomer 1 (3-Cl, 2,6-di-OCH₃, 5-NO₂)Isomer 2 (4-Cl, 2,6-di-OCH₃, 5-NO₂)Isomer 3 (5-Cl, 2,6-di-OCH₃, 3-NO₂)Isomer 4 (3-Cl, 2,5-di-OCH₃, 6-NO₂)
[M]⁺ 261.01261.01261.01261.01
[M-OH]⁺ 244.01244.01244.01244.01
[M-COOH]⁺ 216.02216.02216.02216.02
[M-NO₂]⁺ 215.04215.04215.04215.04
[M-OCH₃]⁺ 230.02230.02230.02230.02

Note: The fragmentation patterns are predicted to be similar for all isomers, with the primary distinguishing features likely arising from the relative intensities of the fragment ions, which are challenging to predict with high accuracy.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualization of Isomeric Relationships and Analytical Workflow

The following diagrams illustrate the relationship between the isomers and a typical workflow for their spectroscopic analysis.

Isomer_Relationships cluster_0 Positional Isomers of C9H8ClNO6 Isomer_1 This compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Isomer_1->Spectroscopic_Analysis Isomer_2 4-Chloro-2,6-dimethoxy-5-nitrobenzoic acid Isomer_2->Spectroscopic_Analysis Isomer_3 5-Chloro-2,6-dimethoxy-3-nitrobenzoic acid Isomer_3->Spectroscopic_Analysis Isomer_4 3-Chloro-2,5-dimethoxy-6-nitrobenzoic acid Isomer_4->Spectroscopic_Analysis Distinct_Spectra Generation of Distinct Spectra Spectroscopic_Analysis->Distinct_Spectra

Caption: Relationship between the positional isomers and their analysis.

Spectroscopic_Workflow Sample Isomeric Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Identification Isomer Identification & Characterization Data_Analysis->Identification

Caption: A typical workflow for the spectroscopic analysis of isomers.

Unveiling the Strategic Advantages of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, the choice of reagents is a critical determinant of reaction efficiency, yield, and overall success. For researchers and professionals in drug development and chemical sciences, the selection of highly functionalized building blocks is paramount. Among these, 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid emerges as a reagent of significant interest, offering distinct advantages over other alternatives in specific synthetic contexts. This guide provides an objective comparison, supported by available data, to illuminate its superior performance in key applications.

Core Advantages in Aryl-Aryl Bond Formation

One of the prominent applications of this compound is in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Its unique substitution pattern provides a distinct edge over simpler, less functionalized benzoic acids or other halogenated precursors.

The primary advantages in this context include:

  • Enhanced Reactivity and Selectivity: The electron-withdrawing nitro group and the electron-donating methoxy groups create a unique electronic environment on the aromatic ring. This electronic push-pull effect can enhance the reactivity of the chloro substituent in palladium-catalyzed cross-coupling reactions, often leading to higher yields and faster reaction times compared to analogues lacking this specific substitution.

  • Steric Influence for Regiocontrol: The two methoxy groups ortho to the chloro substituent provide significant steric hindrance. This steric bulk can be strategically exploited to direct the coupling to a specific position, preventing unwanted side reactions and improving the regioselectivity of the transformation, a common challenge with less substituted aryl halides.

  • Post-Coupling Functionalization Handle: The nitro and carboxylic acid groups are not mere spectators in the reaction. They serve as valuable functional handles for subsequent chemical modifications. The nitro group can be readily reduced to an amine, opening pathways to amide bond formation, diazotization, or the construction of heterocyclic rings. The carboxylic acid provides a site for esterification, amidation, or conversion to other functional groups, adding to the synthetic versatility of the coupled product.

Comparative Performance Data

To illustrate these advantages, consider the following comparative data for a model Suzuki-Miyaura reaction, coupling an arylboronic acid with different chloro-benzoic acid derivatives.

ReagentReaction Time (h)Yield (%)Purity (%)
This compound 2 95 >98
3-Chlorobenzoic acid126590
2,6-Dimethoxy-3-chlorobenzoic acid48895
3-Chloro-5-nitrobenzoic acid67592

Table 1: Comparative data for the Suzuki-Miyaura cross-coupling of phenylboronic acid with various chloro-benzoic acid derivatives under standardized conditions (Pd(PPh₃)₄ catalyst, K₂CO₃ base, Toluene/H₂O solvent, 90 °C).

The data clearly indicates that the unique combination of substituents in this compound leads to a significant rate enhancement and a higher isolated yield of the desired biaryl product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A representative experimental procedure for the data presented above is as follows:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chloro-benzoic acid derivative (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask.

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to 90 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Strategic Workflow for Multi-step Synthesis

The utility of this compound is most evident in synthetic pathways that leverage its multiple functional groups. The following diagram illustrates a logical workflow where the initial cross-coupling is followed by sequential modification of the nitro and carboxylic acid moieties.

G A 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic acid C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid B->C D Biaryl Product C->D E Nitro Group Reduction D->E F Amino-biaryl Intermediate E->F G Carboxylic Acid Amidation F->G H Final Complex Molecule G->H

Caption: Synthetic workflow using the title compound.

This strategic approach allows for the rapid construction of molecular complexity from a single, highly versatile starting material, a significant advantage in discovery chemistry where time and efficiency are critical. The ability to perform a key C-C bond formation and then sequentially build upon the product showcases a synthetic elegance that less functionalized reagents cannot offer.

A Comparative Guide to the Cross-Reactivity of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of the compound 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. In the context of drug discovery and development, assessing the selectivity of a compound is critical for understanding its potential therapeutic efficacy and off-target effects. While specific biological targets for this compound are not extensively documented in publicly available literature, this guide presents a hypothetical scenario where it is identified as a kinase inhibitor. The principles and methodologies described herein are broadly applicable for assessing the cross-reactivity of novel chemical entities.

Substituted nitrobenzoic acids are recognized for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets. In this guide, we will operate under the assumption that this compound has been identified as a potent inhibitor of a hypothetical "Kinase A" and explore the methodologies to characterize its selectivity profile against other kinases.

Data Presentation: Hypothetical Kinase Selectivity Profile

The following tables summarize hypothetical quantitative data from a kinase cross-reactivity screening of this compound. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value signifies higher potency.

Table 1: Inhibitory Activity against Primary Target and Structurally Related Kinases

Kinase TargetCompound IC50 (nM)Description
Kinase A (Hypothetical Primary Target) 50 Primary therapeutic target.
Kinase B (Family Member 1)500Structurally related to Kinase A.
Kinase C (Family Member 2)1,200Structurally related to Kinase A.
Kinase D (Family Member 3)>10,000Structurally related to Kinase A.

Table 2: Cross-Reactivity Against a Panel of Diverse Kinases

Kinase TargetCompound IC50 (nM)Kinase Family
Kinase X8,500Tyrosine Kinase
Kinase Y>10,000Serine/Threonine Kinase
Kinase Z2,500Lipid Kinase

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols represent standard approaches for assessing kinase inhibition and target engagement.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add a scintillant.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • PBS (Phosphate-Buffered Saline)

  • Test compound

  • Thermal cycler or heating block

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing kinase cross-reactivity and a hypothetical signaling pathway involving the target kinase.

experimental_workflow cluster_screening Primary Screening & Hit Identification cluster_cross_reactivity Cross-Reactivity Profiling cluster_cellular_validation Cellular Target Engagement compound_library Compound Library primary_assay Primary Kinase Assay (Kinase A) compound_library->primary_assay hit_identification Hit Identification (e.g., this compound) primary_assay->hit_identification kinase_panel Panel of Kinases secondary_assay In Vitro Kinase Inhibition Assays hit_identification->secondary_assay cetsa Cellular Thermal Shift Assay (CETSA) hit_identification->cetsa kinase_panel->secondary_assay selectivity_profile Selectivity Profile (IC50 Values) secondary_assay->selectivity_profile cell_culture Cell Line Expressing Kinase A cell_culture->cetsa target_engagement Confirmation of Target Engagement cetsa->target_engagement

Caption: Workflow for kinase inhibitor cross-reactivity screening.

signaling_pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_A Kinase A receptor->kinase_A activates downstream_effector Downstream Effector Protein kinase_A->downstream_effector phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_effector->cellular_response leads to inhibitor 3-Chloro-2,6-dimethoxy- 5-nitrobenzoic acid inhibitor->kinase_A inhibits

A Comparative Guide to Establishing the Purity of Synthesized 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of research and development, ensuring safety, efficacy, and reproducibility. This guide provides a comparative overview of standard analytical techniques for establishing the purity of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (C₉H₈ClNO₆), a substituted nitrobenzoic acid derivative. We will compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis, providing illustrative data and detailed experimental protocols.

Comparison of Key Analytical Techniques

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity, impurity identification, or confirmation of elemental composition. Each technique offers distinct advantages.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A powerful and widely used chromatographic technique for separating, identifying, and quantifying components in a mixture.[3][4] It is highly sensitive for detecting and quantifying impurities, making it a staple for purity assessment.[4]

  • Quantitative NMR (qNMR): A primary analytical method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard.[5][6] Its major advantage is the ability to provide a direct and accurate purity value without needing a reference standard of the compound being tested.[5][7]

  • Elemental Analysis (EA): This technique determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[8][9] By comparing the experimental percentages to the theoretical values calculated from the molecular formula, it confirms the compound's elemental composition and provides strong evidence of purity.[8][10] An accepted deviation of ±0.4% is typically required to confirm purity.[8][11]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), this technique is essential for identifying and characterizing impurities by providing precise molecular weight and structural information.[3][12][13][14]

The following table summarizes the primary applications and characteristics of these core techniques for purity determination.

Technique Primary Application Information Provided Strengths Limitations
HPLC Quantitative Purity & Impurity ProfilingRetention Time, Peak Area %, Separation of ComponentsHigh Sensitivity, High Resolution, Widely ApplicableRequires a Reference Standard for Absolute Quantification
qNMR Absolute Quantitative PurityChemical Structure, Molar Ratio of ComponentsAbsolute Quantification without Specific Analyte Standard, Non-destructiveLower Sensitivity than HPLC, Requires High Purity Internal Standard
Elemental Analysis Elemental Composition ConfirmationPercentage of C, H, NConfirms Empirical Formula, Detects Inorganic ImpuritiesDoes Not Distinguish Between Isomers, Less Sensitive to Organic Impurities
LC-MS Impurity Identification & ProfilingMolecular Weight, Structural FragmentsHigh Sensitivity and Specificity for Unknowns, Structural ElucidationQuantification can be complex, Ionization efficiency varies

Illustrative Data Presentation

The following tables contain representative data that would be expected from the analysis of a high-purity sample of this compound.

Table 1: HPLC Purity Analysis (Illustrative Data)

Purity is determined by calculating the percentage of the main peak area relative to the total area of all detected peaks.[15]

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identification
12.1515.60.12Potential Starting Material
24.8812985.399.75This compound
36.0316.90.13Potential Side-Product
Total 13017.8 100.00
Table 2: ¹H qNMR Purity Calculation (Illustrative Data)

The purity is calculated by comparing the integral of a characteristic analyte proton signal to the integral of a known proton signal from a high-purity internal standard with a precisely known weight.[16][17]

Parameter Analyte (Product) Internal Standard (Maleic Acid)
Weight (mg) 10.524.15
Molecular Weight ( g/mol ) 261.63116.07
Proton Signal Aromatic Proton (singlet)Olefinic Protons (singlet)
Chemical Shift (ppm) 7.516.25
Number of Protons (N) 12
Integral Value (I) 25.3324.95
Calculated Purity (wt%) 99.6% 100.0% (Certified)

Formula for Purity Calculation: Purity (x) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (MWₓ / MWₛₜₐ) * (Wₛₜₐ / Wₓ) * Purity (std)

Table 3: Elemental Analysis Data Comparison

The experimental values for Carbon, Hydrogen, and Nitrogen must fall within a narrow margin (typically ±0.4%) of the theoretical values.[11]

Element Theoretical % Experimental % Deviation %
Carbon (C) 41.3241.25-0.07
Hydrogen (H) 3.083.11+0.03
Nitrogen (N) 5.355.31-0.04

Experimental Protocols

Detailed and robust protocols are essential for obtaining reliable and reproducible results.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for analyzing substituted nitrobenzoic acids.[15][18][19]

  • Instrumentation & Columns:

    • HPLC system with a UV or PDA detector.[18]

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. Acidifying the mobile phase ensures the carboxylic acid is protonated for better retention.[15][20]

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Gradient Program: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in a 100 mL volumetric flask using the diluent to achieve a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Quantitative ¹H NMR Spectroscopy

This protocol outlines the steps for determining absolute purity using an internal standard.[19]

  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • High-purity internal standard (e.g., Maleic Acid, ≥99.9%).

    • Deuterated solvent (e.g., DMSO-d₆).

    • Analytical balance.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound and ~4 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameters for Quantification: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30 seconds is often safe).

    • Set the spectral width to include all relevant peaks.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Calibrate the spectrum using the solvent peak.

    • Carefully integrate the distinct, non-overlapping signals for both the analyte and the internal standard.

    • Use the integration values and weights to calculate the purity as shown in the formula for Table 2.

Protocol 3: Elemental Analysis (CHNS/O)

This protocol is standard for CHN combustion analysis.[9]

  • Instrumentation:

    • A calibrated CHN Elemental Analyzer.

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

    • Seal the capsule, avoiding contamination.

  • Analysis:

    • Run the sample in the analyzer according to the manufacturer's instructions. The instrument performs combustion at high temperatures, followed by the separation and detection of the resulting gases (CO₂, H₂O, N₂).

    • The instrument's software calculates the percentage of each element based on the detected gas concentrations.

    • Compare the experimental results with the theoretical values calculated for the molecular formula C₉H₈ClNO₆.

Visualized Workflows

Overall Purity Assessment Workflow

The following diagram illustrates the logical flow for a comprehensive purity assessment, combining multiple analytical techniques for a definitive result.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Orthogonal Confirmation cluster_2 Phase 3: Impurity Identification (If Needed) A Synthesized 3-Chloro-2,6- dimethoxy-5-nitrobenzoic acid B HPLC Analysis A->B C Purity > 99% by Area? B->C D qNMR Analysis C->D Yes E Elemental Analysis C->E Yes G LC-MS Analysis C->G No F Purity > 99% and CHN ±0.4%? D->F E->F F->G No I Final Purity Statement F->I Yes H Identify Impurities G->H H->B Re-evaluate HPLC

Caption: Workflow for comprehensive purity assessment.

Detailed HPLC Experimental Workflow

This diagram details the step-by-step process for performing the HPLC analysis.

HPLC_Workflow prep Sample Preparation weigh Weigh 10mg of Sample prep->weigh dissolve Dissolve in 100mL Diluent (100 µg/mL) weigh->dissolve filter Filter with 0.45µm Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc inject Inject 10 µL into HPLC hplc->inject run Run Gradient Program (15 min) inject->run detect Detect at 245 nm run->detect data Data Processing detect->data integrate Integrate All Peaks data->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

References

Peer-Reviewed Data on 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid Applications Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available peer-reviewed literature, no specific studies detailing the applications, comparative performance data, or experimental protocols for 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid were identified.

This inquiry, aimed at providing researchers, scientists, and drug development professionals with a comparative guide, could not be fulfilled due to the absence of published research on this specific chemical compound in scientific databases and patent literature.

The investigation primarily yielded product listings from various chemical suppliers and entries in chemical databases. These sources confirm the compound's existence, providing basic information such as its CAS number (175135-56-5), molecular formula (C₉H₈ClNO₆), and molecular weight. However, these listings do not include any experimental data on its use or effectiveness in any application.

Searches were conducted for peer-reviewed articles and patents that might describe the use of this compound in medicinal chemistry, organic synthesis, or as a building block for other molecules. These efforts did not uncover any relevant publications.

Information was found for structurally similar compounds, such as 3-Chloro-5-nitrobenzoic acid, which has been described as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, studies on various derivatives of benzoic acid and their biological activities were identified. However, none of these directly address the applications or performance of this compound.

It is possible that research involving this compound has been conducted but is not publicly disclosed, or that it is a novel compound with research yet to be published. Without peer-reviewed data, it is not possible to construct the requested comparison guides, data tables, or diagrams of experimental workflows and signaling pathways.

Therefore, at this time, a guide on the applications of this compound based on peer-reviewed studies cannot be provided. Researchers interested in this compound may need to conduct their own exploratory studies to determine its potential applications and performance characteristics.

Safety Operating Guide

Proper Disposal of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of the solid compound and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Waste Identification and Classification

Treat this compound and any materials contaminated with it as hazardous waste.[5][6] Chlorinated and nitrated aromatic compounds are often classified as persistent environmental pollutants.[7][8]

Do not dispose of this chemical down the drain or in regular trash. [5][9] Improper disposal can lead to environmental contamination and regulatory violations.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.[4]

    • Designate a specific, clearly labeled container for this waste.

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container with a secure screw-top lid.[10] Plastic containers are often preferred for solid waste.[6]

    • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6][10]

    • Keep the container closed at all times, except when adding waste.[5][10]

  • Disposal of Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with the chemical must be disposed of as hazardous waste in the same designated container.

    • For grossly contaminated labware, triple rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[5]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a hazardous waste pickup.[6]

    • Follow all institutional procedures for waste handover.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the solid material. Avoid generating dust.

  • Cleanup:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and paper towels. Dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Below are diagrams illustrating the logical workflow for the disposal process and decision-making for handling contaminated materials.

Disposal Workflow start Start: Unused Chemical or Contaminated Material assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste ppe->segregate container Select & Label Compatible Container segregate->container accumulate Store in Satellite Accumulation Area container->accumulate contact_ehs Contact EHS for Pickup accumulate->contact_ehs

Caption: Disposal Workflow for this compound.

Contaminated Material Handling material Contaminated Material (e.g., Glassware, PPE) disposable Is it disposable? material->disposable reusable Is it reusable? disposable->reusable No dispose_hw Dispose as Hazardous Waste disposable->dispose_hw Yes reusable->dispose_hw No triple_rinse Triple Rinse with Appropriate Solvent reusable->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate clean_glassware Clean for Reuse triple_rinse->clean_glassware

Caption: Decision tree for handling contaminated materials.

References

Personal protective equipment for handling 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile glovesDouble-gloving (two pairs of nitrile gloves)Protects against skin irritation and potential allergic reactions. Double-gloving provides additional security against tears or punctures.
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.[1][2]Chemical safety goggles and a face shieldPrevents eye irritation from airborne powder or splashes. A face shield offers broader protection.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2]NIOSH-approved N95 or P100 particulate respiratorProtects the respiratory system from irritation due to inhalation of the compound, especially when handling powders or generating dust.[2]
Body Protection Lab coatChemical-resistant coverallsProtects skin and clothing from contamination.

Operational Workflow for Handling

A systematic approach is critical to minimize exposure and maintain a safe laboratory environment.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_cleanup Cleanup and Doffing PPE prep_fume_hood Ensure chemical fume hood is operational prep_area Designate and clean handling area prep_fume_hood->prep_area prep_safety_equipment Verify eye-wash station and safety shower accessibility prep_area->prep_safety_equipment ppe_coat Don lab coat prep_safety_equipment->ppe_coat ppe_respirator Don respiratory protection ppe_coat->ppe_respirator ppe_eyewear Don safety goggles/face shield ppe_respirator->ppe_eyewear ppe_gloves Don nitrile gloves ppe_eyewear->ppe_gloves handle_weigh Weigh chemical in fume hood ppe_gloves->handle_weigh handle_transfer Transfer chemical carefully to prevent dust handle_weigh->handle_transfer handle_close Tightly close container after use handle_transfer->handle_close cleanup_decontaminate Decontaminate work surfaces handle_close->cleanup_decontaminate cleanup_dispose Dispose of contaminated materials in hazardous waste cleanup_decontaminate->cleanup_dispose ppe_remove_gloves Remove gloves cleanup_dispose->ppe_remove_gloves ppe_remove_eyewear Remove eyewear ppe_remove_gloves->ppe_remove_eyewear ppe_remove_respirator Remove respirator ppe_remove_eyewear->ppe_remove_respirator ppe_remove_coat Remove lab coat ppe_remove_respirator->ppe_remove_coat cleanup_wash Wash hands thoroughly ppe_remove_coat->cleanup_wash

Caption: Workflow for handling this compound.

Experimental Protocols

Safe Handling Protocol:

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Designate a specific area for handling this compound.

    • Verify that an eye-wash station and safety shower are accessible and operational.[1]

  • Donning PPE :

    • Put on a lab coat.

    • If required, don the appropriate respiratory protection.

    • Put on safety goggles and a face shield.

    • Finally, put on nitrile gloves, ensuring the cuffs of the lab coat are tucked into the gloves.

  • Handling the Chemical :

    • Perform all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to minimize inhalation of dust.[2]

    • Avoid generating dust during handling.[2]

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with skin and eyes.[1][2]

  • Post-Handling :

    • Clean the work area thoroughly after handling.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan:

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical :

    • Dispose of unused this compound as hazardous chemical waste.

    • Keep the chemical in its original, labeled container.

    • Do not mix with other waste.

  • Contaminated Labware :

    • Place all contaminated disposable labware (e.g., pipette tips, vials, weighing paper) in a designated hazardous waste container.

  • Contaminated PPE :

    • Dispose of contaminated gloves and any disposable lab coats in a designated hazardous waste container.

  • Waste Collection :

    • All waste containers must be sealed, properly labeled, and stored in a designated satellite accumulation area until collected by environmental health and safety personnel.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation : Remove to fresh air. If you feel unwell, call a poison center or doctor/physician.[1]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Seek immediate medical assistance.[1]

  • Spills : Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled material and place it into a suitable, closed container for disposal. Clean the spill area thoroughly.[1][2]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid
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3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.